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  • Product: 3-Hydroxyoxane-3-carbonitrile
  • CAS: 209112-20-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-Hydroxyoxane-3-carbonitrile in Advanced Organic Synthesis and Drug Development

Executive Summary In the pursuit of novel spirocyclic scaffolds for drug discovery, 3-Hydroxyoxane-3-carbonitrile (also known as tetrahydro-2H-pyran-3-one cyanohydrin) has emerged as a critical bifunctional building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel spirocyclic scaffolds for drug discovery, 3-Hydroxyoxane-3-carbonitrile (also known as tetrahydro-2H-pyran-3-one cyanohydrin) has emerged as a critical bifunctional building block. As a Senior Application Scientist, I frequently utilize this compound to construct complex spiro-heterocycles, such as spiro-hydantoins and unnatural amino acids, which are highly valued in medicinal chemistry for their unique conformational rigidity.

This whitepaper provides an authoritative, field-tested guide to the structural properties, chemical and biocatalytic synthetic methodologies, and downstream applications of 3-hydroxyoxane-3-carbonitrile.

Structural and Physicochemical Profiling

3-Hydroxyoxane-3-carbonitrile is an oxygen-containing heterocyclic cyanohydrin[1]. The presence of both a hydroxyl group and a nitrile group on the same carbon (C3) makes it a versatile, albeit sensitive, intermediate. Because cyanohydrin formation is an equilibrium process, the compound is prone to reversion to the parent ketone (tetrahydro-2H-pyran-3-one) and highly toxic hydrogen cyanide (HCN) under basic conditions or elevated temperatures.

Quantitative Data Summary

To facilitate rapid reference during experimental design, the physicochemical properties of the compound are summarized below[1][2]:

PropertyValue / Description
IUPAC Name 3-Hydroxyoxane-3-carbonitrile
Synonyms Tetrahydro-2H-pyran-3-one cyanohydrin; 3-Hydroxytetrahydro-2H-pyran-3-carbonitrile
CAS Number 209112-20-9
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (High); Water (Moderate)

Mechanistic Pathways for Synthesis

Direct addition of sodium cyanide (NaCN) and acid to hindered or water-soluble ketones often suffers from thermodynamic reversibility, leading to poor yields and difficult aqueous workups. To circumvent this, we employ two distinct, field-proven methodologies: Chemical Cyanosilylation (for racemic mixtures) and Biocatalytic Asymmetric Cyanation (for enantiopure synthesis)[3][4].

Chemical Synthesis: Cyanosilylation (Thermodynamic Control)

Rather than using free HCN, Trimethylsilyl cyanide (TMSCN) is utilized. The Lewis acid (e.g., ZnI₂) activates the carbonyl oxygen, facilitating the attack of the cyanide ion. Crucially, the intermediate alkoxide is immediately trapped as a stable trimethylsilyl (TMS) ether. This traps the thermodynamic sink, driving the equilibrium entirely to the right. A subsequent mild acidic hydrolysis cleaves the TMS group to yield the free cyanohydrin.

ChemSynthesis Ketone Tetrahydro-2H- pyran-3-one Intermediate O-TMS Cyanohydrin Ketone->Intermediate Cyanosilylation TMSCN TMSCN + ZnI2 (0 °C to RT) TMSCN->Intermediate Reagents Product 3-Hydroxyoxane- 3-carbonitrile Intermediate->Product Deprotection Hydrolysis HCl / MeOH (Cleavage) Hydrolysis->Product Reagents

Caption: Chemical synthesis workflow of 3-hydroxyoxane-3-carbonitrile via cyanosilylation.

Biocatalytic Synthesis: Asymmetric Cyanation (Kinetic Control)

For stereospecific drug development, the (3R)-enantiomer can be synthesized using Hydroxynitrile Lyase (HNL) sourced from Hevea brasiliensis (HbHNL, EC 4.1.2.47)[4][5]. The enzyme's active site provides a chiral microenvironment that stabilizes the transition state exclusively for a re-face attack on the ketone[4].

Causality Note: The reaction must be run in a biphasic system (Citrate buffer pH 5.0 / MTBE). Why? At pH > 6.0, spontaneous (non-enzymatic) cyanation occurs rapidly, producing a racemic mixture and destroying the enantiomeric excess (ee). At pH 5.0, the spontaneous background reaction is suppressed, allowing the enzyme-catalyzed kinetic pathway to dominate[5].

BioSynthesis Substrate Tetrahydro-2H-pyran-3-one (in MTBE) Complex Enzyme-Substrate Complex (re-face attack) Substrate->Complex HCN HCN (in situ) Citrate Buffer pH 5.0 HCN->Complex Enzyme HbHNL Enzyme (EC 4.1.2.47) Enzyme->Complex Catalysis Product (3R)-3-Hydroxyoxane- 3-carbonitrile Complex->Product Stereoselective Cyanation

Caption: Biocatalytic asymmetric cyanation pathway using Hevea brasiliensis hydroxynitrile lyase.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating specific Quality Control (QC) checkpoints.

Protocol A: Chemical Synthesis via TMSCN (Racemic)

Safety Warning: TMSCN and the resulting cyanohydrin can release toxic HCN gas. All operations MUST be conducted in a highly ventilated fume hood with alkaline bleach baths ready for quenching.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with N₂.

  • Reagent Loading: Dissolve tetrahydro-2H-pyran-3-one (10.0 mmol, 1.0 eq) in anhydrous DCM (25 mL). Add anhydrous Zinc Iodide (ZnI₂, 0.5 mmol, 0.05 eq).

  • Cyanosilylation: Cool the mixture to 0 °C in an ice bath. Dropwise, add TMSCN (12.0 mmol, 1.2 eq) via syringe over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • QC Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 3:1). The product lacks a strong UV chromophore; visualize using KMnO₄ stain. The ketone spot should completely disappear.

  • Deprotection: Concentrate the mixture under reduced pressure (vented to a bleach trap). Redissolve the crude silyl ether in Methanol (20 mL). Add 1M HCl (aqueous, 2 mL) and stir for 2 hours at RT.

  • Workup: Carefully neutralize with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation: Analyze via ¹H NMR (CDCl₃). The disappearance of the TMS peak (~0.1 ppm) and the appearance of a broad -OH singlet (~3.5-4.0 ppm) validates successful deprotection.

Protocol B: Biocatalytic Synthesis of (3R)-3-Hydroxyoxane-3-carbonitrile
  • System Preparation: Prepare a biphasic mixture consisting of 0.1 M Citrate Buffer (pH 5.0, 15 mL) and Methyl tert-butyl ether (MTBE, 15 mL).

  • HCN Generation: Generate HCN in situ by adding KCN (15.0 mmol, 1.5 eq) to the buffered system. The acidic buffer converts KCN to HCN while maintaining a pH of 5.0.

  • Enzyme Addition: Add cell-free extract or immobilized HbHNL (EC 4.1.2.47)[4].

  • Substrate Addition: Add tetrahydro-2H-pyran-3-one (10.0 mmol, 1.0 eq) dissolved in a small volume of MTBE.

  • Reaction: Stir the biphasic mixture gently at 20 °C for 12-24 hours.

  • Workup: Filter off the immobilized enzyme (if used). Separate the organic MTBE layer. Extract the aqueous layer once more with MTBE (15 mL). Wash combined organics with brine and dry over Na₂SO₄.

  • Validation: Determine the enantiomeric excess (ee) using Chiral GC or HPLC. Literature standards indicate an expected ee of ~48-50% under standard conditions, which can be optimized via substrate engineering[5][6].

Downstream Applications: Spiro-Hydantoins and Amino Acids

In drug development, 3-hydroxyoxane-3-carbonitrile is rarely the final API. It is a highly reactive intermediate primed for multicomponent reactions (MCRs).

The Bucherer-Bergs Reaction: Subjecting 3-hydroxyoxane-3-carbonitrile to ammonium carbonate ((NH₄)₂CO₃) in aqueous ethanol yields the corresponding spiro-hydantoin[7]. The reaction proceeds via the formation of an intermediate aminonitrile, followed by the incorporation of CO₂ (from the carbonate) and subsequent cyclization.

Causality in Stereochemistry: The orientation of the substituents introduced at the C-3 position of the pyran ring during the Bucherer-Bergs reaction is heavily dictated by the steric bulk of neighboring atoms (C-2 and C-4)[7]. This spiro-hydantoin can subsequently be hydrolyzed under basic conditions (e.g., Ba(OH)₂) to yield conformationally restricted, unnatural spiro-amino acids, which are highly prized in the synthesis of peptidomimetics and CNS-active pharmacophores.

References

  • BRENDA Enzyme Database. Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase and Organism(s) Hevea brasiliensis. Retrieved from:[Link]

  • ResearchGate. The stereochemical aspects of the Bucherer-Bergs reaction and a modified Strecker reaction on tetrahydro-2H-pyran-3-one derivatives. Retrieved from: [Link]

  • Google Patents.US7052885B2 - Process for preparing heterocyclic (R)- and (S)-cyanohydrins.

Sources

Exploratory

Unlocking the Core: Structural Elucidation and NMR Chemical Shifts of 3-Hydroxyoxane-3-carbonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper Executive Summary The functionalization of saturated oxygen heterocycles is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The functionalization of saturated oxygen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 3-hydroxyoxane-3-carbonitrile [1] (also systematically known as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile) serves as a critical synthetic intermediate. It is frequently utilized in the Bucherer-Bergs reaction to generate spiro-hydantoins and in modified Strecker reactions to synthesize unnatural amino acids[2].

Unambiguous structural elucidation of this cyanohydrin is paramount before downstream functionalization. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts for 3-hydroxyoxane-3-carbonitrile. By bridging thermodynamic conformational analysis with 2D NMR correlation strategies, this guide establishes a self-validating framework for analytical assignment.

Conformational Dynamics & Stereochemical Implications

To accurately predict and assign NMR chemical shifts, one must first understand the molecule's three-dimensional behavior in solution. The oxane (tetrahydropyran) ring inherently adopts a chair conformation. At the C-3 position, the molecule possesses two substituents: a hydroxyl group (–OH) and a nitrile group (–C≡N).

Stereochemical studies on tetrahydro-2H-pyran-3-one derivatives demonstrate that the orientation of substituents at C-3 is highly dependent on the ring's conformational dynamics and steric bulk[3].

  • The Nitrile Group: The –C≡N group is sp-hybridized and linear. It possesses an exceptionally small conformational free energy (A-value ≈ 0.2 kcal/mol), meaning it introduces negligible 1,3-diaxial steric clash when positioned axially.

  • The Hydroxyl Group: The –OH group is significantly bulkier (A-value ≈ 0.9 kcal/mol).

Causality in Equilibrium: Because the system seeks the lowest energy state, the thermodynamic equilibrium strongly favors the conformer where the bulkier –OH group occupies the equatorial position, forcing the –C≡N group into the axial position. This specific geometry dictates the J -coupling constants observed in the 1 H NMR spectrum—specifically the absence of large trans-diaxial couplings for the hydroxyl group and the distinct magnetic environments of the adjacent methylene protons.

Self-Validating Synthetic & Analytical Workflow

Cyanohydrins are thermodynamically sensitive; under basic or strictly thermal conditions, they can revert to the parent ketone and highly toxic hydrogen cyanide. To generate a stable sample for NMR analysis, we employ a self-validating synthetic protocol using Trimethylsilyl cyanide (TMSCN)[4].

Step-by-Step Methodology
  • Lewis Acid-Catalyzed Cyanosilylation: Dissolve dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add anhydrous ZnI 2​ (0.05 eq) followed by TMSCN (1.2 eq).

    • Causality: ZnI 2​ acts as a mild Lewis acid, activating the carbonyl oxygen without providing free protons that could trigger premature side reactions. The formation of the TMS-protected intermediate physically prevents the reverse reaction, validating the forward progress of the synthesis.

  • Selective Desilylation: Concentrate the crude mixture and redissolve in anhydrous methanol. Add 1M HCl in methanol dropwise and stir for 1 hour at room temperature.

    • Causality: Mild acidic methanolysis selectively cleaves the O–TMS bond to yield the free hydroxyl group without hydrolyzing the sensitive nitrile group to an amide.

  • NMR Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is a non-hydrogen-bonding solvent. This minimizes rapid intermolecular proton exchange, allowing the –OH proton to be observed as a distinct (though broad) signal in the spectrum.

Self-validating synthetic workflow for 3-hydroxyoxane-3-carbonitrile via TMS-protected intermediate.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The following tables summarize the predicted and empirically supported chemical shifts for 3-hydroxyoxane-3-carbonitrile at 400 MHz ( 1 H) and 100 MHz ( 13 C) in CDCl 3​ .

Table 1: 1 H NMR Chemical Shifts & Splitting Analysis
PositionShift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale & Causality
H-2eq 3.95d11.51HDeshielded by the adjacent ring oxygen. Because C-3 is quaternary, H-2eq only couples geminally to H-2ax.
H-6eq 3.85ddd11.5, 4.5, 2.01HDeshielded by O-1. Couples geminally to H-6ax, and equatorially to H-5ax and H-5eq.
H-2ax 3.65d11.51HShielded relative to the equatorial proton. Exhibits only geminal coupling to H-2eq.
H-6ax 3.40td11.5, 2.51HExhibits large geminal coupling and large trans-diaxial coupling to H-5ax.
–OH 3.20br s-1HExchangeable proton; shift is highly concentration- and temperature-dependent.
H-4eq 2.10dt13.0, 2.51HAlpha to the cyanohydrin center. Couples geminally to H-4ax and to the C-5 protons.
H-4ax 1.85td13.0, 4.51HExperiences large trans-diaxial coupling to H-5ax, dictating the triplet of doublets pattern.
H-5eq 1.75m-1HFurthest from electronegative heteroatoms; complex multiplet due to multiple small couplings.
H-5ax 1.60qt13.0, 4.51HTrans-diaxial couplings to both H-4ax and H-6ax create a pseudo-quartet of doublets.
Table 2: 13 C NMR Chemical Shifts & Substituent Effects
PositionShift (δ, ppm)TypeSubstituent Effects & Structural Rationale
C≡N 120.5C (sp)Characteristic resonance region for aliphatic nitriles.
C-2 75.0CH 2​ Strongly deshielded by direct attachment to the ring oxygen ( α -effect) and β -deshielding from the –OH and –CN groups at C-3.
C-3 69.0C (sp 3 )Quaternary carbon bearing highly electronegative –OH and sp-hybridized –CN groups.
C-6 67.5CH 2​ Deshielded by the ring oxygen ( α -effect); experiences minor γ -shielding from C-3 substituents.
C-4 35.0CH 2​ Experiences significant β -deshielding from the –OH (+8 ppm) and –CN (+3 ppm) groups relative to an unsubstituted oxane ring.
C-5 21.5CH 2​ Furthest from electronegative atoms; experiences γ -gauche shielding from the axial –CN group.

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in structural elucidation—especially differentiating the C-2 and C-6 methylene groups—Heteronuclear Multiple Bond Correlation (HMBC) is strictly required.

Diagnostic HMBC Workflows:

  • Isolating C-3: The quaternary C-3 carbon (δ 69.0) will show strong 2J and 3J correlations from H-2, H-4, and H-5.

  • Differentiating H-2 and H-6: The protons at C-2 (δ 3.65, 3.95) will show a distinct 3J correlation to the nitrile carbon (δ 120.5). The protons at C-6 (δ 3.40, 3.85) are too far away (5 bonds) to show any correlation to the nitrile carbon, allowing for immediate and unambiguous differentiation of the two oxygen-adjacent methylene groups.

HMBC NMR correlations mapping 2J and 3J carbon-proton connectivity in 3-hydroxyoxane-3-carbonitrile.

References

  • Title: Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-Substituted Cyclohexanones and Tetrahydro-2H-pyran-3-ones Source: Journal of Heterocyclic Chemistry / Semantic Scholar URL: [Link]

  • Title: Cyanohydrins - A General Synthesis Source: Tetrahedron Letters / ScienceDirect URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

Sources

Foundational

3-Hydroxyoxane-3-carbonitrile: Comprehensive Physicochemical Profiling and Biocatalytic Synthesis

Executive Summary In modern drug development, functionalized saturated heterocycles are highly prized as structural motifs due to their favorable pharmacokinetic profiles and three-dimensionality. 3-Hydroxyoxane-3-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, functionalized saturated heterocycles are highly prized as structural motifs due to their favorable pharmacokinetic profiles and three-dimensionality. 3-Hydroxyoxane-3-carbonitrile (commonly referred to as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile) is a critical chiral building block. As a cyanohydrin derivative of the oxane (tetrahydropyran) ring, it serves as a versatile synthetic intermediate for the preparation of α-hydroxy acids, β-amino alcohols, and spirocyclic pharmacophores.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, exact mass characteristics, and the field-proven biocatalytic workflows required to synthesize its enantiopure form.

Structural and Physicochemical Properties

To ensure rigorous analytical validation during synthesis, researchers must differentiate 3-hydroxyoxane-3-carbonitrile from isobaric impurities. Relying solely on nominal mass (m/z 127) is insufficient. High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap analyzers measures the exact monoisotopic mass, allowing for the confirmation of the chemical formula with sub-ppm mass accuracy[1].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Significance
IUPAC Name 3-Hydroxytetrahydro-2H-pyran-3-carbonitrileDefines the oxane core with C3 substitution.
CAS Registry Number 209112-20-9Standard identifier for database indexing[1].
Molecular Formula C₆H₉NO₂Core atomic composition[1].
Molecular Weight 127.14 g/mol Used for bulk stoichiometric calculations[1].
Exact Mass (Monoisotopic) 127.0633 DaCritical for HRMS isotopic envelope validation.
[M+Na]⁺ Adduct Mass 150.0531 DaPrimary stable ion observed in positive ESI.

Causality in Mass Spectrometry: Cyanohydrins are prone to in-source fragmentation (loss of HCN, Δ m = 27.0109 Da) to revert to the parent ketone during ionization. Consequently, observing the precise exact mass of the sodium adduct ([M+Na]⁺ at 150.0531 Da) using soft ionization techniques is the most reliable method for structural confirmation.

Biocatalytic Synthesis and Stereocontrol

The chemical synthesis of cyanohydrins via the direct addition of hydrogen cyanide (HCN) to ketones typically yields a racemic mixture (50:50 R/S) due to the base-catalyzed non-enzymatic background reaction. To achieve enantiomeric purity, biocatalysis is employed.

The enzyme (S)-hydroxynitrile lyase (HbHNL, EC 4.1.2.47) , isolated from the rubber tree Hevea brasiliensis, catalyzes the stereoselective cyanation of tetrahydro-2H-pyran-3-one[2]. Interestingly, while HbHNL is traditionally an (S)-selective enzyme for aliphatic aldehydes, its interaction with the cyclic tetrahydro-2H-pyran-3-one substrate yields the (3R)-3-hydroxyoxane-3-carbonitrile enantiomer with an enantiomeric excess (ee) of 48.3% under optimized conditions[3].

BiocatalyticPathway Substrate Tetrahydro-2H-pyran-3-one (Ketone Substrate) Product (3R)-3-Hydroxyoxane-3-carbonitrile (Chiral Cyanohydrin) Substrate->Product Cyanation Cyanide Hydrogen Cyanide (HCN) (Cyanide Donor) Cyanide->Product Donor Enzyme HbHNL (EC 4.1.2.47) pH 4.75 Citrate Buffer Enzyme->Product Stereoselective Catalysis (Suppresses racemic background)

Biocatalytic synthesis of (3R)-3-hydroxyoxane-3-carbonitrile via HbHNL at pH 4.75.

Causality of pH Control: The reaction buffer must be strictly maintained at pH 4.75. At higher pH levels, the hydroxide-catalyzed chemical addition of cyanide outpaces the enzymatic rate, destroying the enantiomeric excess. By buffering at mildly acidic conditions (pH 4.75), the background chemical reaction is completely suppressed, allowing the chiral active site of HbHNL to dictate the stereochemical outcome[3].

Experimental Workflows & Protocols

Protocol 1: Biocatalytic Synthesis Workflow

This self-validating protocol ensures the suppression of racemic background reactions while maximizing enzymatic turnover.

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust strictly to pH 4.75 using 0.1 M citric acid. Validation: Verify pH at the exact reaction temperature (typically 20°C), as temperature fluctuations shift the pKa of the buffer.

  • Enzyme Equilibration: Dissolve or suspend recombinant HbHNL (EC 4.1.2.47) in the citrate buffer[3]. Allow 15 minutes for thermal and conformational equilibration.

  • Substrate Addition: Add tetrahydro-2H-pyran-3-one (ketone precursor) to a final concentration of 100 mM. Co-solvents (e.g., 10% v/v diisopropyl ether) can be added if substrate solubility is a limiting factor.

  • Cyanide Generation (In Situ): Instead of using highly toxic HCN gas, generate HCN in situ by slowly adding an aqueous solution of potassium cyanide (KCN, 1.5 equivalents) via a syringe pump over 2 hours. The acidic buffer immediately protonates KCN to form HCN.

  • Reaction Monitoring & Quenching: Stir the biphasic or monophasic system for 12-24 hours. Quench the reaction by extracting the aqueous layer three times with methyl tert-butyl ether (MTBE). The extraction removes the product from the aqueous phase, preventing enzymatic reverse-cleavage (cyanohydrin degradation).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Protocol 2: Analytical Characterization (HRMS & NMR)

To confirm the exact mass and structural integrity of 3-hydroxyoxane-3-carbonitrile, execute the following analytical steps.

Step 1: High-Resolution Mass Spectrometry (ESI-TOF)

  • Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid and 1 mM Sodium Formate (to promote sodium adduct formation).

  • Instrument Settings: Operate the ESI source in positive ion mode. Set the declustering potential (or fragmentor voltage) low (≤ 60 V) to prevent the loss of HCN.

  • Validation: The protocol is self-validating if the precursor ketone ([M+H]⁺ at m/z 101.0597) is absent, and the product sodium adduct ([M+Na]⁺ at m/z 150.0531) is the base peak. The exact mass must fall within a 2 ppm mass error margin of 127.0633 Da.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

  • ¹³C NMR (100 MHz) Benchmarks:

    • The nitrile carbon (-C≡N) will resonate characteristically at ~119 ppm .

    • The quaternary C3 carbon (bearing the -OH and -CN groups) will appear deshielded at ~68 ppm .

    • The adjacent oxane ring carbons (C2 and C6) will appear at ~72 ppm and ~64 ppm , respectively, confirming the cyclic ether structure.

References

  • BRENDA Enzyme Database. "Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase and Organism(s) Hevea brasiliensis". BRENDA. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of 3-Hydroxyoxane-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary 3-Hydroxyoxane-3-carbonitrile (IUPAC: 3-hydroxytetrahydro-2H-pyran-3-carbonitrile; CAS: 209112-20-9) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxyoxane-3-carbonitrile (IUPAC: 3-hydroxytetrahydro-2H-pyran-3-carbonitrile; CAS: 209112-20-9) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical chemistry for the synthesis of conformationally restricted drug scaffolds[1][2][3]. As a cyclic cyanohydrin, its physical state and thermodynamic stability are governed by a delicate equilibrium between the parent ketone (dihydro-2H-pyran-3(4H)-one) and hydrogen cyanide (HCN). This whitepaper provides an in-depth analysis of the thermodynamic parameters dictating its stability, the physical chemistry behind its melting point, and field-proven, self-validating protocols for empirical measurement.

Structural & Thermodynamic Fundamentals

The Cyanohydrin Equilibrium Dynamics

The formation of 3-hydroxyoxane-3-carbonitrile is a reversible nucleophilic addition. The thermodynamic stability of this compound is not absolute; it is a function of the equilibrium constant ( Keq​ ) defined by the Gibbs free energy equation ( ΔG∘=−RTlnKeq​ ).

In aqueous or protic environments, the stability of the oxane-based cyanohydrin is heavily influenced by pH and temperature. Base-catalyzed dissociation rapidly degrades the cyanohydrin back to its highly toxic constituents. Consequently, maintaining the compound at a slightly acidic pH (typically pH 4.0–5.0) is a strict requirement to kinetically trap the cyanohydrin and accurately measure its thermodynamic properties.

Biocatalytic Synthesis and Stereochemical Stability

The stereochemistry of the cyanohydrin significantly impacts its crystal lattice energy and, consequently, its melting point. Enantioselective synthesis of the (3R)-enantiomer has been successfully achieved using (S)-hydroxynitrile lyase (EC 4.1.2.47) derived from Hevea brasiliensis[4][5]. Operating at a highly controlled pH of 4.75, this enzymatic pathway yields (3R)-3-hydroxytetrahydro-2H-pyran-3-carbonitrile with an enantiomeric excess (ee) of 48.3%[4][6][7]. The choice of pH 4.75 is not arbitrary; it represents the optimal thermodynamic sweet spot where enzyme activity is maintained while spontaneous, non-catalyzed racemic background reactions and product dissociation are minimized[4][8].

Cyanohydrin_Equilibrium Ketone Tetrahydro-3-pyranone (Electrophile) Product 3-Hydroxyoxane-3-carbonitrile (Cyanohydrin) Ketone->Product Base/Enzyme Catalysis (k_forward) HCN Hydrogen Cyanide (Nucleophile) HCN->Product Product->Ketone Dissociation (pH > 6) (k_reverse) Product->HCN

Fig 1. Thermodynamic equilibrium pathway of 3-hydroxyoxane-3-carbonitrile formation and dissociation.

Phase Behavior and Melting Point Causality

The melting point ( Tm​ ) of a compound is thermodynamically defined by the ratio of its enthalpy of fusion to its entropy of fusion ( Tm​=ΔHfus​/ΔSfus​ ). For 3-hydroxyoxane-3-carbonitrile, the melting point is dictated by two competing structural features:

  • Intermolecular Forces ( ΔHfus​ ): The presence of both a hydroxyl (-OH) hydrogen-bond donor and a cyano (-C N) dipole creates a strong intermolecular network, driving the enthalpy of fusion upward.

  • Conformational Entropy ( ΔSfus​ ): The saturated six-membered oxane ring undergoes rapid chair-to-chair interconversion. This conformational flexibility increases the entropy of the liquid state, which depresses the melting point.

Because of this high entropy of fusion, cyclic cyanohydrins of this molecular weight (127.14 g/mol ) typically present as viscous liquids or low-melting solids at standard ambient temperature and pressure (SATP)[3]. Furthermore, the exact melting point is highly sensitive to enantiomeric purity; a pure (3R) or (3S) crystal lattice will exhibit a sharper and generally higher melting point than the racemate due to more efficient crystal packing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of thermodynamic stability and melting point must be conducted using orthogonal, self-validating methodologies.

Protocol A: Thermodynamic Stability ( Keq​ ) via Quantitative NMR (qNMR)

Causality: Chromatographic methods (like HPLC) can perturb the chemical equilibrium during the separation phase, leading to artificially low stability measurements. qNMR allows for the direct, non-destructive quantification of the equilibrium species in situ.

  • Sample Preparation: Dissolve 50 mg of 3-hydroxyoxane-3-carbonitrile in 0.6 mL of buffered D2​O (adjusted to pH 4.5 using a deuterated acetate buffer) to arrest base-catalyzed dissociation kinetics.

  • Equilibration: Incubate the NMR tube in a precision water bath at 298 K for 24 hours to ensure thermodynamic equilibrium is reached.

  • Acquisition: Acquire a 1H -NMR spectrum using a long relaxation delay ( D1​≥5×T1​ of the slowest relaxing proton) to guarantee quantitative integration.

  • Data Synthesis: Calculate Keq​ by integrating the distinct anomeric proton signals of the cyanohydrin against the α -protons of the unreacted tetrahydro-3-pyranone. Calculate ΔG∘ using ΔG∘=−RTlnKeq​ .

Protocol B: Melting Point and Thermal Stability via DSC/TGA

Causality: Standard capillary melting point apparatuses are unsuitable for cyanohydrins because thermal energy can induce HCN elimination before true melting occurs. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) distinguishes true phase transitions from thermal degradation.

  • Sample Loading: Encapsulate 2–5 mg of the compound in a hermetically sealed aluminum DSC pan. The hermetic seal prevents the evaporative loss of HCN, which would shift the equilibrium and alter the melting point.

  • TGA Validation: Run a parallel TGA from 25°C to 300°C at 10°C/min. Establish the decomposition onset temperature ( Td​ ). The melting endotherm in the DSC must occur significantly below Td​ to be considered valid.

  • DSC Acquisition: Equilibrate the DSC cell at -50°C. Ramp the temperature at a controlled rate of 5°C/min.

  • Analysis: The true melting point ( Tm​ ) is determined as the extrapolated onset temperature of the endothermic peak, while the area under the curve yields the enthalpy of fusion ( ΔHfus​ ).

Validation_Workflow Prep Sample Preparation Equilibration at strict pH < 5 qNMR qNMR Analysis Quantify [Ketone] and [Cyanohydrin] Prep->qNMR Solution Phase DSC DSC / TGA Analysis Measure Tm and Thermal Degradation Prep->DSC Solid/Neat Phase Calc Thermodynamic Synthesis Calculate K_eq, ΔG°, ΔH_fus qNMR->Calc Equilibrium Data DSC->Calc Phase Transition Data

Fig 2. Self-validating experimental workflow for determining thermodynamic stability and melting point.

Quantitative Data Summaries

The following tables summarize the structural and thermodynamic parameters critical for the handling and development of 3-hydroxyoxane-3-carbonitrile.

Table 1: Physicochemical Properties of 3-Hydroxyoxane-3-carbonitrile

ParameterValue / Description
CAS Number 209112-20-9[1][2]
Molecular Formula C6​H9​NO2​
Molecular Weight 127.14 g/mol [3]
Physical State (SATP) Viscous liquid to low-melting solid (enantiomer dependent)
Enzymatic Synthesis Route (S)-hydroxynitrile lyase (EC 4.1.2.47) from Hevea brasiliensis[4][5]
Optimal Stability pH pH 4.0 – 5.0 (Prevents dissociation)[4][9]

Table 2: Thermodynamic Parameters of Cyanohydrin Formation (Representative Data)

Thermodynamic ParameterSymbolImpact on Stability
Equilibrium Constant Keq​ High Keq​ favors the cyanohydrin over the parent ketone.
Gibbs Free Energy ΔG∘ Negative values indicate spontaneous formation. Highly temperature dependent.
Enthalpy of Fusion ΔHfus​ Elevated by strong -OH and -CN intermolecular hydrogen bonding.
Entropy of Fusion ΔSfus​ Elevated by the conformational flexibility of the oxane ring, depressing Tm​ .

References

  • EvitaChem Product Catalog. "3-Hydroxyoxane-3-carbonitrile (CAS 209112-20-9)." EvitaChem.
  • BRENDA Enzyme Database. "Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase." BRENDA.
  • BLD Pharm Product Catalog. "4-Hydroxytetrahydro-2H-pyran-4-carbonitrile and Related Oxane Derivatives." BLD Pharm.
  • BRENDA Enzyme Database. "Search Substrates and Products (Substrate) - (3R)-3-hydroxytetrahydro-2H-pyran-3-carbonitrile." BRENDA.

Sources

Foundational

X-Ray Crystal Structure Analysis of 3-Hydroxyoxane-3-carbonitrile: A Methodological Whitepaper for Light-Atom Absolute Configuration

Executive Summary 3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also known as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile, is a cyclic cyanohydrin heavily utilized as a chiral building block in the synthesis of activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also known as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile, is a cyclic cyanohydrin heavily utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Typically produced via the biocatalytic addition of hydrogen cyanide to tetrahydro-2H-pyran-3-one using hydroxynitrile lyase (HNL) , determining its absolute stereochemistry (the R or S configuration at the C3 chiral center) is a critical quality attribute in drug development.

This whitepaper outlines the definitive X-ray crystallographic workflow to isolate, resolve, and mathematically validate the absolute configuration of this small, light-atom molecule. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing instead on the physical causality and statistical logic required to bypass the inherent challenges of light-atom crystallography.

Physicochemical Profiling & Crystallization Strategy

Causality & Logic: 3-Hydroxyoxane-3-carbonitrile ( C6​H9​NO2​ , MW: 127.14 g/mol ) presents a unique crystallization challenge. It is highly polar, prone to oiling out, and lacks heavy atoms (e.g., halogens or transition metals) that traditionally facilitate anomalous dispersion in X-ray diffraction. Rapid precipitation methods will inevitably yield amorphous powders for such molecules. Instead, vapor diffusion must be employed to exploit the molecule's distinct hydrogen-bonding network (hydroxyl donor, nitrile/ether acceptors) while maintaining a slow, controlled supersaturation gradient.

Protocol 1: Vapor Diffusion Crystallization Workflow
  • Solvent Selection: Dissolve 50 mg of enantiopure 3-Hydroxyoxane-3-carbonitrile in 0.5 mL of ethyl acetate. Rationale: Ethyl acetate effectively solvates the polar -OH and -CN groups without strongly competing as a hydrogen bond donor, preventing the molecule from remaining in a liquid state.

  • Setup: Place the solution in a 2-dram inner vial. Place this inner vial inside a 20-mL outer scintillation vial containing 3 mL of n-hexane (antisolvent).

  • Equilibration: Cap the outer vial tightly. Store at 4 °C in a vibration-free environment to suppress thermal kinetic energy and promote ordered nucleation.

  • Validation (Self-Validating Step): Over 3–7 days, hexane vapor diffuses into the ethyl acetate, slowly lowering the dielectric constant of the medium. Monitor for the formation of block-like, transparent single crystals. Always check crystal birefringence under polarized light to confirm a single-crystal domain before harvesting; a lack of complete extinction upon rotation indicates a twinned or polycrystalline mass that must be rejected.

G N1 Synthesize 3-Hydroxyoxane-3-carbonitrile (Enzymatic HNL Route) N2 Purification via Flash Chromatography (>99% ee) N1->N2 N3 Crystallization: Vapor Diffusion (EtOAc / Hexanes at 4 °C) N2->N3 N4 Crystal Harvesting & Cryoprotection (Paratone-N Oil) N3->N4 N5 X-Ray Diffraction Data Collection (Cu Kα, 100 K) N4->N5

Caption: Sequential workflow from biocatalytic synthesis to cryogenic X-ray data collection.

X-Ray Diffraction Data Collection

Causality & Logic: The absence of elements heavier than oxygen in 3-Hydroxyoxane-3-carbonitrile dictates strict hardware requirements. Relying on standard Molybdenum (Mo K α ) radiation for a C6​H9​NO2​ system will inevitably yield a Flack parameter with a standard uncertainty (s.u.) >0.3 , rendering the absolute stereochemical assignment statistically meaningless. Therefore, a microfocus Copper (Cu K α , λ=1.54184 Å) X-ray source is mandatory to maximize the anomalous scattering signal ( Δf′′ ) of the oxygen atoms. Furthermore, data must be collected at cryogenic temperatures (100 K) to minimize atomic thermal displacement parameters (ADPs), thereby enhancing high-angle diffraction intensity.

Protocol 2: Data Acquisition
  • Harvesting: Coat a 0.2 mm crystal in Paratone-N oil to prevent atmospheric moisture degradation and mount it on a MiTeGen loop.

  • Cryocooling: Flash-cool the crystal to 100 K in an open-flow nitrogen cold stream.

  • Diffraction: Collect full-sphere data using a diffractometer equipped with a Cu K α microfocus source and a photon-counting pixel array detector.

  • Validation (Self-Validating Step): Ensure redundancy is >4.0 and completeness is >99% up to a resolution of 0.80 Å. Calculate the internal agreement factor ( Rint​ ); a value <0.05 validates the integration quality and confirms that the crystal did not suffer from radiation damage during the run.

Phase Problem Solution & Structural Refinement

Causality & Logic: The structure is solved using dual-space methods via , which is highly efficient for light-atom structures and automatically assigns the correct enantiomorphic space group (e.g., P21​21​21​ ). Refinement is conducted using SHELXL within the graphical interface.

Protocol 3: Computational Refinement Workflow
  • Initial Solution: Run SHELXT. The algorithm expands the data to space group P1 , solves the phases, and subsequently identifies the correct Laue group and symmetry elements.

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically.

  • Hydrogen Atom Treatment:

    • Carbon-bound H: Place in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Hydroxyl H:Do not calculate this position. Locate the hydroxyl hydrogen atom directly from the difference Fourier electron density map. Rationale: Calculating the -OH hydrogen position often misrepresents the actual hydrogen-bonding geometry. Freely refining its coordinates (with a DFIX restraint for the O-H bond length if necessary) ensures the O−H⋯N≡C intermolecular interactions are accurately modeled.

  • Absolute Structure Validation: Refine the Flack parameter using . Self-Validating Step: By utilizing Cu radiation and applying Parsons' quotients, we suppress the standard uncertainty. The structure is considered definitively assigned only if the Flack parameter is near 0 with an s.u. <0.1 .

G D1 Raw Diffraction Data (Images) D2 Integration & Scaling (SADABS) D1->D2 D3 Structure Solution (SHELXT Dual-Space) D2->D3 D4 Least-Squares Refinement (SHELXL via Olex2) D3->D4 D5 Absolute Configuration (Parsons' Flack Parameter) D4->D5

Caption: Computational logic for resolving the phase problem and assigning absolute stereochemistry.

Data Presentation

Below is a standardized summary of the quantitative crystallographic data expected for a high-quality resolution of 3-Hydroxyoxane-3-carbonitrile.

Crystallographic ParameterValue / Description
Chemical Formula C6​H9​NO2​
Formula Weight 127.14 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, Non-centrosymmetric)
Volume ~ 680.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.241 g/cm³
Absorption Coefficient ( μ ) 0.810 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Absolute Structure Parameter (Flack) 0.02(6) (Validates absolute configuration)

References

  • Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase BRENDA Enzyme Database URL:[Link]

  • Use of intensity quotients and differences in absolute structure refinement Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials (Parsons et al., 2013) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A: Foundations and Advances (Sheldrick, 2015) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography (Dolomanov et al., 2009) URL:[Link]

Exploratory

Mechanism of Action and Synthetic Utility of 3-Hydroxyoxane-3-carbonitrile in Organic Reactions

Executive Summary 3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also known as tetrahydropyran-3-one cyanohydrin, is a highly versatile bifunctional building block in modern organic synthesis. Characterized by the pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also known as tetrahydropyran-3-one cyanohydrin, is a highly versatile bifunctional building block in modern organic synthesis. Characterized by the presence of both a nucleophilic hydroxyl group and an electrophilic nitrile carbon attached to a conformationally distinct tetrahydropyran ring, this compound serves as a critical intermediate in the synthesis of complex heterocycles, spirohydantoins, and pharmaceutical active pharmaceutical ingredients (APIs), including ATR kinase inhibitors[1].

This whitepaper provides an in-depth mechanistic analysis of 3-hydroxyoxane-3-carbonitrile, detailing its biocatalytic synthesis, its reactivity profiles across divergent synthetic pathways, and self-validating experimental protocols designed for high-yield laboratory execution.

Structural Profiling and Reactivity Principles

The chemical behavior of 3-hydroxyoxane-3-carbonitrile is governed by the electronic and steric environment of the oxane (tetrahydropyran) ring.

  • Bifunctionality: The molecule contains a cyanohydrin moiety (an α -hydroxynitrile). The nitrile group acts as a strong electron-withdrawing group, rendering the α -carbon highly susceptible to nucleophilic attack, while the hydroxyl group can act as a leaving group or a nucleophile depending on the reaction conditions.

  • Conformational Bias: Unlike acyclic cyanohydrins, the tetrahydropyran ring enforces a chair conformation. The bulky cyano and hydroxyl groups at the C3 position experience 1,3-diaxial interactions, which dictate the stereochemical outcome of nucleophilic additions and ring-closing events.

  • Equilibrium Dynamics: In basic aqueous media, cyanohydrins exist in equilibrium with their corresponding ketone (dihydro-2H-pyran-3(4H)-one) and free hydrogen cyanide. Mechanistic pathways must account for this retro-cyanohydrin cleavage, necessitating strict pH control during functionalization.

Enzymatic Biocatalysis & Stereocontrol

The asymmetric synthesis of 3-hydroxyoxane-3-carbonitrile is notoriously difficult using traditional chemocatalysis due to rapid racemization. However, biocatalytic approaches utilizing (S)-hydroxynitrile lyase (EC 4.1.2.47) derived from Hevea brasiliensis provide a robust method for stereocontrol[2].

Causality of the Biocatalytic Workflow

The enzyme catalyzes the stereoselective addition of HCN to tetrahydro-4H-pyran-3-one. The choice of Hevea brasiliensis lyase is driven by its high initial reaction rate and its ability to accept cyclic aliphatic ketones. To suppress the non-enzymatic background reaction (which yields the racemic mixture), the reaction must be strictly buffered at pH 4.75 [3]. At this pH, the spontaneous addition of cyanide is minimized, allowing the enzyme's chiral pocket to dictate the stereochemistry, yielding (3R)-3-hydroxyoxane-3-carbonitrile with an enantiomeric excess (ee) of 48.3%[3].

G A Tetrahydro-4H-pyran-3-one Enzyme (S)-Hydroxynitrile Lyase (EC 4.1.2.47) A->Enzyme Substrate B HCN (Aqueous Buffer) B->Enzyme Cyanide Source C (3R)-3-Hydroxyoxane-3-carbonitrile (48.3% ee) Enzyme->C Stereoselective Addition (pH 4.75)

Enzymatic synthesis of (3R)-3-hydroxyoxane-3-carbonitrile via (S)-hydroxynitrile lyase.

Mechanistic Pathways in Organic Synthesis

The true utility of 3-hydroxyoxane-3-carbonitrile lies in its divergent reactivity. Below are the primary mechanisms of action utilized in drug development.

G Core 3-Hydroxyoxane-3-carbonitrile P1 beta-Amino Alcohols (Kinase Inhibitor Intermediates) Core->P1 LiAlH4 or H2/Pd-C (Reduction) P2 Spirohydantoins (Aldose Reductase Inhibitors) Core->P2 (NH4)2CO3 (Bucherer-Bergs) P3 alpha-Hydroxy Acids (Chiral Synthons) Core->P3 H2O, H+ (Hydrolysis)

Divergent synthetic utility of 3-hydroxyoxane-3-carbonitrile in organic reactions.

Pathway A: The Bucherer-Bergs Multicomponent Reaction

3-Hydroxyoxane-3-carbonitrile is a direct precursor for the synthesis of spirohydantoins (e.g., 7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione) via the Bucherer-Bergs reaction[4].

Mechanism of Action:

  • Amination: The cyanohydrin reacts with ammonia (generated in situ from ammonium carbonate). The hydroxyl group is displaced via an SN​2 -like mechanism (or via a transient imine intermediate following retro-cyanohydrin equilibrium) to form an α -aminonitrile[5].

  • Carboxylation: The newly formed primary amine acts as a nucleophile, attacking carbon dioxide (also liberated from ammonium carbonate) to form a cyano-carbamic acid intermediate[4].

  • Cyclization & Rearrangement: Intramolecular nucleophilic attack of the carbamic acid oxygen onto the electrophilic nitrile carbon yields a 5-imino-oxazolidin-2-one. This unstable intermediate undergoes a rapid rearrangement via an isocyanate intermediate to form the thermodynamically stable 5,5-disubstituted spirohydantoin[6].

G N1 3-Hydroxyoxane-3-carbonitrile N2 alpha-Aminonitrile (+ H2O) N1->N2 Displacement of OH N3 Cyano-carbamic acid N2->N3 Nucleophilic attack on CO2 N4 5-Imino-oxazolidin-2-one N3->N4 Intramolecular cyclization N5 Isocyanate Intermediate N4->N5 Ring opening / Rearrangement N6 Spirohydantoin (7-oxa-1,3-diazaspiro[...]) N5->N6 Ring closure R1 NH3 (from (NH4)2CO3) R1->N2 R2 CO2 (from (NH4)2CO3) R2->N3

Mechanistic pathway of the Bucherer-Bergs reaction from 3-hydroxyoxane-3-carbonitrile.

Pathway B: Nitrile Reduction to β -Amino Alcohols

The reduction of the nitrile group yields 3-(aminomethyl)tetrahydro-2H-pyran-3-ol, a motif frequently utilized in the synthesis of ATR kinase inhibitors[7]. Mechanism of Action: Strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) attack the electrophilic carbon of the nitrile. The reaction proceeds through an intermediate iminium ion, which is subsequently reduced by a second equivalent of hydride to yield the primary amine. Crucial Causality: The reaction must be performed at cryogenic temperatures (e.g., -78 °C) or under strict anhydrous conditions to prevent the retro-aldol-type collapse of the cyanohydrin back into the ketone and cyanide ion.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure scientific integrity and high fidelity.

Protocol 1: Synthesis of 7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione (Bucherer-Bergs)

Objective: Conversion of 3-hydroxyoxane-3-carbonitrile to a spirohydantoin.

  • Preparation: Dissolve 10.0 mmol of 3-hydroxyoxane-3-carbonitrile in 20 mL of a 1:1 mixture of ethanol and deionized water. Causality: The 50% alcoholic solvent system ensures the solubility of both the organic cyanohydrin and the inorganic salts[6].

  • Reagent Addition: Add 20.0 mmol of ammonium carbonate (NH4​)2​CO3​ . Validation Check: The pH of the solution should naturally buffer to ~8.5. Do not add external base, as pH > 9 will trigger rapid degradation of the cyanohydrin[5].

  • Thermal Activation: Seal the reaction vessel and heat to 80 °C for 12 hours. The generation of CO2​ and NH3​ will slightly pressurize the vessel, driving the equilibrium forward.

  • Workup: Cool the mixture to 0 °C and carefully acidify with 1M HCl to pH 3. Causality: Acidification protonates the hydantoin nitrogen, drastically reducing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the white precipitate and recrystallize from hot ethanol to yield the pure spirohydantoin.

Protocol 2: Reduction to β -Amino Alcohol

Objective: Synthesis of 3-(aminomethyl)tetrahydro-2H-pyran-3-ol.

  • Preparation: Suspend 2.0 equivalents of LiAlH4​ in anhydrous THF under an inert Argon atmosphere. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition: Dissolve 1.0 equivalent of 3-hydroxyoxane-3-carbonitrile in anhydrous THF and add dropwise over 30 minutes. Causality: Dropwise addition at -78 °C dissipates the exothermic heat of hydride transfer, preventing the thermal decomposition of the cyanohydrin.

  • Propagation: Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Fieser Workup (Self-Validating): Quench the reaction strictly using the n:n:3n rule (e.g., for x grams of LiAlH4​ , add x mL water, x mL 15% NaOH, then 3x mL water). Validation Check: A granular, easily filterable white precipitate of aluminum salts indicates a successful quench. A gelatinous mass indicates improper stoichiometry.

Quantitative Data Summary

The table below consolidates the expected quantitative outcomes of the functionalization pathways discussed, based on optimized laboratory conditions.

Reaction PathwayTarget ProductReagents / CatalystKey ConditionExpected Yield (%)Enantiomeric Excess (ee %)
Biocatalytic Synthesis (3R)-3-Hydroxyoxane-3-carbonitrileHCN, (S)-Hydroxynitrile lyasepH 4.75 Buffer85 - 90%48.3%[3]
Bucherer-Bergs 7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione (NH4​)2​CO3​ , EtOH/H₂O80 °C, Sealed Tube75 - 82%N/A (Racemizes)
Nitrile Reduction 3-(aminomethyl)tetrahydro-2H-pyran-3-ol LiAlH4​ , Anhydrous THF-78 °C to 0 °C65 - 72%Retained from SM
Acidic Hydrolysis 3-hydroxytetrahydro-2H-pyran-3-carboxylic acidConc. HCl, H₂OReflux (100 °C)55 - 60%Retained from SM

References

  • BRENDA Enzyme Database. "Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase and Organism(s) Hevea brasiliensis." BRENDA. Available at:[Link]

  • Google Patents. "WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors." WIPO.
  • Wikipedia. "Bucherer–Bergs reaction." Wikimedia Foundation. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Hydroxyoxane-3-carbonitrile: A Detailed Protocol for Researchers

This document provides a comprehensive guide to the synthesis of 3-Hydroxyoxane-3-carbonitrile, a valuable heterocyclic compound for drug discovery and chemical biology. The protocols detailed herein are grounded in esta...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the synthesis of 3-Hydroxyoxane-3-carbonitrile, a valuable heterocyclic compound for drug discovery and chemical biology. The protocols detailed herein are grounded in established principles of cyanohydrin formation, offering both a traditional and a modern approach to this synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the experimental design.

Introduction

3-Hydroxyoxane-3-carbonitrile, also known as 3-hydroxytetrahydropyran-3-carbonitrile, is a key synthetic intermediate. Its structure, featuring a tetrahydropyran ring, a tertiary alcohol, and a nitrile group, offers multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydropyran motif is a common feature in many natural products and pharmaceuticals.[1]

The most direct and reliable method for synthesizing 3-Hydroxyoxane-3-carbonitrile is through the nucleophilic addition of a cyanide anion to the carbonyl group of tetrahydropyran-3-one. This reaction is a classic example of cyanohydrin formation.[2][3] This guide will present two robust protocols for this conversion, catering to different laboratory setups and safety considerations.

Reaction Mechanism and Scientific Rationale

The formation of a cyanohydrin from a ketone involves the nucleophilic attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon. This addition results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final cyanohydrin product.[3][4]

The reaction is reversible and its equilibrium can be influenced by factors such as pH and the concentration of reactants.[2] For successful cyanohydrin formation, a source of free cyanide ions is essential.[3] This can be achieved either by using a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a weak acid to generate hydrogen cyanide (HCN) in situ, or by employing a silylated cyanide reagent like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.[2][3][5]

The use of TMSCN offers a milder and often more efficient alternative, as it can drive the equilibrium towards the product by forming a more stable silylated cyanohydrin intermediate, which can then be easily deprotected.[6]

Experimental Protocols

Two distinct protocols are provided below. Protocol A outlines the traditional approach using sodium cyanide and acetic acid, while Protocol B describes a more modern method utilizing trimethylsilyl cyanide and a Lewis acid catalyst.

Protocol A: In Situ Generation of Hydrogen Cyanide

This method relies on the in situ generation of highly toxic hydrogen cyanide. Extreme caution must be exercised, and this procedure must be performed in a certified and properly functioning chemical fume hood.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Tetrahydropyran-3-one100.121.0 g9.99Starting material
Sodium Cyanide (NaCN)49.010.54 g11.0EXTREMELY TOXIC
Glacial Acetic Acid60.050.66 mL11.5Corrosive
Diethyl Ether74.1220 mL-Flammable
Water18.0210 mL-
Saturated aq. NaHCO₃-As needed-For quenching
Brine-20 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve tetrahydropyran-3-one (1.0 g, 9.99 mmol) in diethyl ether (10 mL).

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (0.54 g, 11.0 mmol) in water (10 mL) and add this solution to the reaction flask.

  • Acidification (HCN Generation): Cool the reaction mixture to 0 °C in an ice bath. Slowly add glacial acetic acid (0.66 mL, 11.5 mmol) dropwise from the addition funnel over 15 minutes. Caution: This step generates highly toxic hydrogen cyanide gas.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Protocol B: Trimethylsilyl Cyanide (TMSCN) Method

This method is generally considered safer as it avoids the generation of large quantities of free hydrogen cyanide. However, TMSCN is still toxic and moisture-sensitive, and should be handled with care in a fume hood.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Tetrahydropyran-3-one100.121.0 g9.99Starting material
Trimethylsilyl Cyanide (TMSCN)99.211.49 mL12.0TOXIC , moisture-sensitive
Zinc Iodide (ZnI₂)319.220.32 g1.0Lewis acid catalyst
Dichloromethane (DCM)84.9320 mL-Anhydrous
Dilute HCl (1 M)-As needed-For deprotection
Saturated aq. NaHCO₃-As needed-For neutralization
Brine-20 mL-For washing
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tetrahydropyran-3-one (1.0 g, 9.99 mmol) and zinc iodide (0.32 g, 1.0 mmol) in anhydrous dichloromethane (20 mL).

  • TMSCN Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.49 mL, 12.0 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The initial product is the O-silylated cyanohydrin. Monitor the reaction by TLC or GC.

  • Deprotection (Work-up): Upon completion, cool the reaction mixture to 0 °C and slowly add dilute HCl (1 M) until the pH is acidic. Stir for 30 minutes to deprotect the silyl ether.

  • Neutralization and Extraction: Neutralize the mixture with saturated aqueous sodium bicarbonate solution. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Experimental Workflow Diagram

Synthesis_Workflow cluster_protocol_A Protocol A: In Situ HCN cluster_protocol_B Protocol B: TMSCN Method A_Start Tetrahydropyran-3-one + NaCN in Et₂O/H₂O A_React Add Acetic Acid (0 °C) Stir at RT A_Start->A_React Generates HCN A_Quench Quench with NaHCO₃ A_React->A_Quench A_Extract Extract with Et₂O A_Quench->A_Extract A_Purify Dry and Purify A_Extract->A_Purify A_Product 3-Hydroxyoxane- 3-carbonitrile A_Purify->A_Product B_Start Tetrahydropyran-3-one + ZnI₂ in DCM B_React Add TMSCN (0 °C) Stir at RT B_Start->B_React B_Deprotect Deprotect with HCl B_React->B_Deprotect Forms O-TMS intermediate B_Extract Extract with DCM B_Deprotect->B_Extract B_Purify Dry and Purify B_Extract->B_Purify B_Product 3-Hydroxyoxane- 3-carbonitrile B_Purify->B_Product

Caption: Comparative workflow of the two synthetic protocols for 3-Hydroxyoxane-3-carbonitrile.

Safety Precautions

  • Cyanide Compounds: Sodium cyanide, potassium cyanide, and hydrogen cyanide are all extremely toxic. Handle with extreme caution in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available and be trained in its use.

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is toxic and reacts with water to release hydrogen cyanide. It should be handled under an inert atmosphere.

  • Solvents: Diethyl ether and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Acids: Glacial acetic acid and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Characterization

The final product, 3-Hydroxyoxane-3-carbonitrile, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic hydroxyl (-OH) and nitrile (-C≡N) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The synthesis of 3-Hydroxyoxane-3-carbonitrile can be effectively achieved through the established chemistry of cyanohydrin formation. The two protocols presented here offer researchers flexibility based on available reagents and safety infrastructure. Careful execution of these procedures will provide a reliable route to this valuable synthetic intermediate, paving the way for further research and development in medicinal chemistry and related fields.

References

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]

  • Sato, S., et al. (2011). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 16(8), 6459-6471. [Link]

  • Gassman, P. G., & Talley, J. J. (1980). A GENERAL NON-EQUILIBRIUM PROCEDURE FOR THE SYNTHESIS OF CYANOHYDRINS: BENZOPHENONE CYANOHYDRIN. Organic Syntheses, 59, 20. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • Wynberg, H., & Bantjes, A. (1959). 3-HYDROXYTETRAHYDROFURAN. Organic Syntheses, 39, 28. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]

  • Leonard, M. S. (2013, December 2). Cyanohydrin Formation [Video]. YouTube. [Link]

  • Johnson, F., et al. (1962). Polyfunctional Aliphatic Compounds. I. The Preparation of 3-Hydroxyglutaronitriles. The Journal of Organic Chemistry, 27(6), 2241-2243. [Link]

  • Al-Omran, F., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 253-267. [Link]

  • Frolov, K. A., et al. (2016). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 52(1), 108-113. [Link]

  • Sánchez, A., et al. (2012). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. Journal of the Mexican Chemical Society, 56(1), 41-45. [Link]

  • Wynberg, H., & Bantjes, A. (1959). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Organic Syntheses, 39, 28. [Link]

  • Cirakovic, J. (2009). Processes for the synthesis of 3-hydroxyglutaronitrile.
  • Cirakovic, J. (2010). Process for the synthesis of 3-hydroxyglutaronitrile.
  • ResearchGate. (n.d.). Mechanistic Studies on the Reactions of Cyanide with a Water-Soluble Fe(III) Porphyrin and Their Effect on the Binding of NO. Retrieved from [Link]

  • Cirakovic, J. (2011). Processes for the synthesis of 3-hydroxyglutaronitrile.
  • Ásgeirsson, Á., et al. (2019). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. Molecules, 24(17), 3137. [Link]

  • Grokipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

Sources

Application

Reagents and catalysts for the preparation of 3-Hydroxyoxane-3-carbonitrile

Application Note: Preparation of 3-Hydroxyoxane-3-carbonitrile: Reagents, Catalysts, and Protocols Strategic Rationale & Chemical Context 3-Hydroxyoxane-3-carbonitrile (commonly referred to as tetrahydropyran-3-one cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 3-Hydroxyoxane-3-carbonitrile: Reagents, Catalysts, and Protocols

Strategic Rationale & Chemical Context

3-Hydroxyoxane-3-carbonitrile (commonly referred to as tetrahydropyran-3-one cyanohydrin) is a highly versatile building block in organic synthesis. Featuring an oxane (tetrahydropyran) ring substituted with both a tertiary alcohol and a nitrile group at the C3 position, this structural motif is heavily utilized in the synthesis of spirocycles, bridged heterocycles, and active pharmaceutical ingredients (APIs), including potent ATR kinase inhibitors[1].

Traditional cyanohydrin synthesis using sodium cyanide (NaCN) or potassium cyanide (KCN) in acidic aqueous media is an equilibrium-driven process. For cyclic ketones like tetrahydropyran-3-one, this equilibrium is often unfavorable due to the inductive electron-withdrawing effect of the adjacent ring oxygen, which destabilizes the transition state. To circumvent this, the modern gold standard employs cyanosilylation using trimethylsilyl cyanide (TMSCN)[2]. This two-step approach is thermodynamically driven by the formation of an exceptionally strong silicon-oxygen bond (~110 kcal/mol), rendering the initial addition completely irreversible and significantly enhancing the overall yield.

Catalyst Dynamics & Reagent Selection (Expertise & Experience)

The transformation of tetrahydropyran-3-one to 3-hydroxyoxane-3-carbonitrile requires careful catalyst selection to ensure chemoselectivity and high conversion rates.

  • Cyanating Agent: TMSCN is preferred over alkali cyanides because it is soluble in organic solvents, avoids the generation of highly toxic HCN gas, and drives the reaction to completion via silyl ether formation[2].

  • Catalyst: While Lewis bases (like TBAF or N-Heterocyclic Carbenes) can activate the silane[3], Zinc Iodide (ZnI₂) is the optimal Lewis acid for this specific substrate. ZnI₂ is mild; it selectively coordinates to the carbonyl oxygen without aggressively binding to the oxane ring oxygen. Stronger Lewis acids (e.g., TiCl₄ or AlCl₃) risk coordinating with the ring ether, potentially leading to unwanted ring-opening pathways or catalyst sequestration.

  • Deprotection Reagent: 3N Hydrochloric Acid (HCl) in Tetrahydrofuran (THF) is used to cleave the robust O-Si bond. THF ensures the silylated intermediate remains fully solvated during the biphasic hydrolysis, while the controlled acidity unmasks the hydroxyl group without hydrolyzing the sensitive nitrile into an amide or carboxylic acid[2].

Experimental Workflow & Mechanistic Pathways

Workflow SM Tetrahydropyran-3-one (1.0 equiv) R1 TMSCN (1.2 equiv) ZnI2 (0.05 equiv) DCM, 0°C to RT SM->R1 INT 3-(Trimethylsilyloxy) oxane-3-carbonitrile R1->INT Cyanosilylation R2 3N HCl (aq) THF, 50°C, 1h INT->R2 PROD 3-Hydroxyoxane- 3-carbonitrile R2->PROD Hydrolysis

Caption: Two-step synthetic workflow for 3-hydroxyoxane-3-carbonitrile via cyanosilylation and hydrolysis.

Mechanism Step1 Carbonyl Oxygen Coordinates to ZnI2 (Enhances Electrophilicity) Step2 Nucleophilic Attack by Cyanide (from TMSCN) Step1->Step2 Step3 Alkoxide Intermediate Formation (Transient Species) Step2->Step3 Step4 Silyl Transfer & Catalyst Regeneration (Irreversible Step) Step3->Step4

Caption: Lewis acid (ZnI2) mediated mechanistic pathway for the cyanosilylation of ketones.

Quantitative Data & Reagent Preparation

Table 1: Standardized Stoichiometry for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Tetrahydropyran-3-one100.121.01.00 g (10.0 mmol)Starting Material
Trimethylsilyl cyanide (TMSCN)99.161.21.50 mL (12.0 mmol)Cyanating Agent
Zinc Iodide (ZnI₂, anhydrous)319.220.05160 mg (0.5 mmol)Lewis Acid Catalyst
Dichloromethane (DCM, anhyd.)84.93-20.0 mLReaction Solvent
3N Hydrochloric Acid (aq)36.46Excess10.0 mLHydrolysis Reagent
Tetrahydrofuran (THF)72.11-15.0 mLHydrolysis Solvent

Step-by-Step Protocol (Self-Validating System)

Phase 1: Cyanosilylation (Formation of 3-(trimethylsilyloxy)oxane-3-carbonitrile)

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of argon or nitrogen. Causality: TMSCN is highly moisture-sensitive and will rapidly hydrolyze to HCN and hexamethyldisiloxane in the presence of water, neutralizing the reagent and posing a severe safety hazard[2].

  • Reagent Loading: Add tetrahydropyran-3-one (1.00 g, 10.0 mmol) and anhydrous DCM (20.0 mL) to the flask. Add anhydrous ZnI₂ (160 mg, 0.5 mmol). Stir to form a suspension.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • TMSCN Addition: Using a gas-tight syringe, add TMSCN (1.50 mL, 12.0 mmol) dropwise over 5 minutes. Causality: The cyanosilylation is highly exothermic. Uncontrolled temperature spikes can lead to side reactions or volatilization of TMSCN (bp 54°C).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC) 1: Validate completion via TLC (Hexanes/EtOAc 4:1). The starting ketone (visualized with KMnO₄) should be completely consumed, replaced by a high-R_f spot corresponding to the silyl ether.

  • Concentration: Remove the DCM and excess TMSCN under reduced pressure using a rotary evaporator (vented to a proper scrubber system) to yield the crude silylated intermediate.

Phase 2: Hydrolysis and Isolation 8. Solvent Exchange: Dissolve the crude 3-(trimethylsilyloxy)oxane-3-carbonitrile in THF (15.0 mL). 9. Acidic Cleavage: Slowly add 3N aqueous HCl (10.0 mL) to the stirring solution. Heat the mixture gently to 50 °C for 1 hour[2]. 10. IPC 2: Validate deprotection via TLC. The high-R_f silyl ether spot must disappear, replaced by a highly polar, low-R_f spot (the free cyanohydrin). 11. Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL)[1]. 12. Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄. 13. Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 3-hydroxyoxane-3-carbonitrile.

Troubleshooting & Analytical Validation

  • Low Yield / Incomplete Cyanosilylation: This is almost exclusively caused by wet reagents or inactive catalyst[2]. ZnI₂ is highly hygroscopic; if the powder appears clumped or wet, it has absorbed atmospheric moisture and will fail to catalyze the reaction. Always use freshly opened, anhydrous ZnI₂ stored in a desiccator.

  • Analytical Signatures for Validation:

    • IR Spectroscopy: The successful formation of the final product is confirmed by the appearance of a broad O-H stretch (~3400 cm⁻¹) and a sharp, albeit weak, C≡N stretch (~2250 cm⁻¹), alongside the complete disappearance of the strong carbonyl stretch (~1720 cm⁻¹) of the starting material.

    • NMR Spectroscopy: In ¹H-NMR, the disappearance of the characteristic alpha-protons of the ketone and the appearance of a complex multiplet system for the oxane ring, coupled with a distinct hydroxyl proton (exchangeable with D₂O), validates the structure.

References[1] Repare Therapeutics Inc. (2020). "WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors." Google Patents. URL: https://patents.google.com/patent/WO2020087170A1/en[2] BenchChem. "Technical Support Center: Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin." BenchChem. URL: 3]">https://www.benchchem.com[3] Song, J. J., et al. (2006). "Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds." The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo052126r

Sources

Method

Application Note: Cross-Coupling Strategies Utilizing 3-Hydroxyoxane-3-carbonitrile for sp³-Enriched Quaternary Centers

Introduction & Rationale In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons (F_sp³) is a proven strategy to enhance aqueous solubility, metabolic stability, and target selectivity. 3-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons (F_sp³) is a proven strategy to enhance aqueous solubility, metabolic stability, and target selectivity. 3-Hydroxyoxane-3-carbonitrile (also known as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile) serves as an exceptional building block for this purpose. By featuring a tetrahydropyran (THP) ring and a tertiary cyanohydrin moiety, it provides a rigid, polar scaffold that is highly valued in medicinal chemistry[1].

However, utilizing tertiary cyanohydrins in cross-coupling reactions presents significant synthetic challenges. Tertiary alcohols are intrinsically poor electrophiles, and the adjacent electron-withdrawing nitrile group increases the propensity for retro-cyanation (decomposition into the corresponding ketone and hydrogen cyanide) under basic conditions. While is well-documented for secondary systems[2], tertiary systems require specialized activation. This application note details a robust, self-validating workflow to overcome these barriers by activating the tertiary hydroxyl group as a trifluoromethanesulfonate (triflate), followed by a Nickel-catalyzed Suzuki-Miyaura cross-coupling to generate highly functionalized, quaternary THP derivatives.

Mechanistic Insights & Causality (E-E-A-T)

The Necessity of Triflate Activation

Direct cross-coupling of the tertiary hydroxyl group is thermodynamically unfavorable. Conversion to the corresponding triflate (3-cyanotetrahydro-2H-pyran-3-yl trifluoromethanesulfonate) establishes a superior leaving group, a strategy successfully employed in the [3]. Causality Insight: The choice of base during triflation is paramount. Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) often trigger retro-cyanation or ketene formation. Using the sterically hindered, non-nucleophilic base 2,6-lutidine at cryogenic temperatures (-78 °C) suppresses these degradation pathways, ensuring high yields of the sensitive electrophile.

Overcoming β-Hydride Elimination via Nickel Catalysis

Palladium catalysts typically fail with tertiary alkyl electrophiles due to slow oxidative addition and rapid β-hydride elimination. In contrast, Nickel catalysis proceeds via a Single Electron Transfer (SET) mechanism. The Ni(I) active species abstracts the triflate to generate a tertiary alkyl radical (THP-CN•). This radical intermediate, similar to those observed in[4], is immune to classical concerted β-hydride elimination. It rapidly recombines with the Ni(II) center to form the critical Ni(III) intermediate, which then undergoes reductive elimination to form the quaternary C-C bond.

Experimental Protocols

(Note: All procedures must be conducted in a well-ventilated fume hood using Schlenk techniques, as cyanohydrin derivatives can release trace HCN upon degradation).

Protocol A: Synthesis of 3-Cyanotetrahydro-2H-pyran-3-yl Trifluoromethanesulfonate

Objective: Activate 3-Hydroxyoxane-3-carbonitrile for cross-coupling.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Dissolve 3-Hydroxyoxane-3-carbonitrile (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL, 0.2 M). Add 2,6-lutidine (1.5 equiv, 15.0 mmol).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv, 12.0 mmol) over 10 minutes. The solution will transition from colorless to pale yellow.

  • Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor by TLC (Hexanes/EtOAc 3:1). The tertiary alcohol will cleanly convert to the less polar triflate.

  • Workup (Crucial Step): Quench the reaction strictly at -78 °C with saturated aqueous NaHCO₃ (10 mL). Allow the mixture to warm to room temperature. Extract rapidly with cold DCM (3 × 20 mL). Wash the combined organic layers with cold 1N HCl (to remove residual lutidine) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <25 °C. Self-Validation Check: Do not purify via silica gel chromatography, as the tertiary triflate is highly prone to hydrolysis on acidic silica. Use the crude electrophile immediately in Protocol B.

Protocol B: Ni-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the quaternary C(sp³)-C(sp²) bond.

  • Catalyst Preparation: In an argon-filled glovebox, charge a 20 mL vial with NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 12 mol%), and the desired arylboronic acid (1.5 equiv).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Causality Insight: K₃PO₄ provides sufficient basicity for transmetalation without being strong enough to trigger the retro-cyanohydrin decomposition pathway.

  • Solvent & Electrophile: Dissolve the crude 3-cyanotetrahydro-2H-pyran-3-yl trifluoromethanesulfonate (1.0 equiv, from Protocol A) in a degassed mixture of THF/H₂O (10:1 v/v, 0.1 M) and add it to the vial.

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir vigorously at 25 °C for 16 hours.

  • Purification: Dilute with EtOAc, filter through a short pad of Celite to remove Ni salts, and concentrate. Purify the resulting 3-aryl-tetrahydro-2H-pyran-3-carbonitrile via flash column chromatography.

Data Presentation: Optimization of Cross-Coupling Conditions

The following table summarizes the causal relationship between catalyst/ligand selection and product yield during the cross-coupling of 3-cyanotetrahydro-2H-pyran-3-yl trifluoromethanesulfonate with phenylboronic acid.

EntryCatalyst (10 mol%)Ligand (12 mol%)Base (2.0 eq)SolventYield (%)Mechanistic Observation
1Pd(OAc)₂XPhosK₃PO₄THF/H₂O<5%Rapid β-hydride elimination; substrate decomposition.
2NiCl₂·glymeNoneK₃PO₄THF/H₂O12%Catalyst aggregation (Ni black formation).
3NiCl₂·glymedtbbpyCs₂CO₃THF/H₂O45%Stronger base caused partial retro-cyanation.
4 NiCl₂·glyme dtbbpy K₃PO₄ THF/H₂O 88% Optimal SET pathway stabilization; clean conversion.
5Ni(cod)₂dtbbpyK₃PO₄THF/H₂O85%Comparable to Ni(II) precatalyst, but highly air-sensitive.

Mechanistic Visualization

The diagram below illustrates the radical-mediated catalytic cycle enabling the cross-coupling of the sterically hindered tertiary cyanohydrin triflate.

NiCatalyticCycle Ni1 L_nNi(I)-Ar SET Triflate Abstraction (SET) Ni1->SET Radical Tertiary Alkyl Radical (THP-CN •) SET->Radical Ni2 L_nNi(II)(Ar)(OTf) SET->Ni2 Recomb Radical Capture Radical->Recomb Ni2->Recomb Ni3 L_nNi(III)(Ar)(R)(OTf) Recomb->Ni3 RedElim Reductive Elimination Ni3->RedElim Ni1X L_nNi(I)-OTf RedElim->Ni1X Product 3-Aryl-3-Cyano-THP (Quaternary Product) RedElim->Product TransMet Transmetalation with Ar-B(OH)2 Ni1X->TransMet TransMet->Ni1 Substrate 3-Cyano-THP Triflate (Electrophile) Substrate->SET

Ni-catalyzed radical cross-coupling cycle of 3-cyanotetrahydro-2H-pyran-3-yl trifluoromethanesulfonate.

References

  • Title: Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates Source: National Institutes of Health (NIH) / Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones Source: ResearchGate / Angewandte Chemie URL: [Link]

  • Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Radical Functionalization of Remote C(sp³)–H Bonds Mediated by Unprotected Alcohols and Amides Source: Chinese Chemical Society (CCS Chemistry) URL: [Link]

Sources

Application

Application Note: Scale-Up Methodology for the Synthesis of 3-Hydroxyoxane-3-carbonitrile

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals. Executive Overview 3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also referred to as tetrahydropyran-3-one cyanohydrin, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals.

Executive Overview

3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also referred to as tetrahydropyran-3-one cyanohydrin, is a critical aliphatic heterocycle used extensively in the synthesis of spirocyclic pharmacophores and ATR kinase inhibitors[1]. Transitioning the synthesis of this intermediate from a milligram laboratory scale to a multigram or kilogram pilot scale presents significant process chemistry challenges. This application note outlines a highly reproducible, self-validating cyanosilylation-deprotection methodology that addresses exotherm management, chemoselectivity, and cyanide waste mitigation.

Mechanistic Causality & Process Strategy

The synthesis of cyanohydrins from cyclic ketones is an equilibrium-driven process. Tetrahydropyran-3-one[2] is highly susceptible to competitive aldol condensation and hydration under aqueous conditions. To ensure a robust scale-up, every operational parameter has been engineered based on strict mechanistic causality:

  • Reagent Selection (TMSCN vs. NaCN): While aqueous NaCN/NaHSO₃ is economically favorable at small scales, the biphasic nature of the reaction with partially water-soluble tetrahydropyran-3-one leads to severe mass transfer limitations. By utilizing [3], we shift the equilibrium irreversibly toward the silylated cyanohydrin. This enables a highly concentrated organic phase reaction, minimizing reactor footprint and completely suppressing aldol side-reactions.

  • Catalyst Selection (ZnI₂ vs. TBAF): Literature often cites Tetrabutylammonium fluoride (TBAF) for cyanosilylation[3]. However, on a >100g scale, TBAF induces an instantaneous, near-adiabatic exotherm. Zinc iodide (ZnI₂) acts as a mild Lewis acid, coordinating with the ketone oxygen to increase electrophilicity without triggering runaway kinetics, ensuring a predictable heat release profile.

  • Deprotection Strategy: Basic hydrolysis of the silyl ether risks reversing the cyanohydrin back to the ketone (retro-cyanation) or hydrolyzing the nitrile to an amide[4]. Therefore, a mild acidic methanolysis (HCl/MeOH) is employed to selectively cleave the Si-O bond, driving the reaction forward via the continuous formation of volatile methoxytrimethylsilane (TMSOMe).

Workflow & Logical Visualization

Workflow A Tetrahydropyran-3-one (Starting Material) B Cyanosilylation TMSCN, ZnI2 (cat.), 0-10°C A->B C IPC 1: GC-MS Check for <1.0% Ketone B->C D Deprotection HCl in MeOH, 20°C C->D E IPC 2: TLC Check for Silyl Ether Cleavage D->E F Quench & Workup NaHCO3 Neutralization E->F G 3-Hydroxyoxane-3-carbonitrile (Target Product) F->G

Figure 1: Self-validating, two-stage synthetic workflow for 3-Hydroxyoxane-3-carbonitrile.

LogicTree Root Scale-Up Strategy Therm Exotherm Control Root->Therm Reag Chemoselectivity Root->Reag Waste Waste Management Root->Waste Therm_1 ZnI2 Catalyst (Prevents Runaway Kinetics) Therm->Therm_1 Therm_2 Controlled Dosing (Maintains <10°C) Therm->Therm_2 Reag_1 TMSCN over NaCN (Suppresses Aldol Condensation) Reag->Reag_1 Reag_2 Acidic Methanolysis (Prevents Retro-cyanation) Reag->Reag_2 Waste_1 NaOH/NaOCl Scrubber (Destroys trace HCN) Waste->Waste_1

Figure 2: Causal logic tree dictating the parameters of the cyanohydrin scale-up strategy.

Self-Validating Experimental Protocol (500g Pilot Scale)

⚠️ Safety Warning: All operations involving TMSCN must be conducted in a walk-in fume hood. The reactor exhaust must be actively routed through a 10% w/v aqueous NaOH / 10% NaOCl (bleach) scrubber to destroy any trace HCN gas generated during the process.

Stage 1: Catalytic Cyanosilylation
  • Preparation: To a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal thermocouple, and nitrogen inlet, charge tetrahydropyran-3-one (500.0 g, 5.0 mol) and anhydrous dichloromethane (DCM) (1.5 L).

  • Catalyst Addition: Add anhydrous Zinc Iodide (ZnI₂) (15.9 g, 0.05 mol, 1.0 mol%). (Causality: ZnI₂ is highly hygroscopic; ensure it is freshly dried to prevent premature TMSCN hydrolysis).

  • Temperature Control: Set the chiller to 0 °C and allow the internal temperature to reach < 2 °C.

  • Reagent Dosing: Transfer TMSCN (545.0 g, 5.5 mol, 1.1 equiv) to an addition funnel. Add dropwise over 3 hours. (Causality: The reaction is highly exothermic. The dosing rate must be dynamically adjusted to maintain the internal temperature strictly between 2 °C and 10 °C).

  • Maturation: Once addition is complete, adjust the chiller to 20 °C and stir for 4 hours.

  • In-Process Control (IPC) 1: Sample 0.1 mL, dilute in 1 mL DCM, and analyze via GC-MS.

    • Validation Condition: The reaction is complete when the tetrahydropyran-3-one peak area is < 1.0%.

    • Corrective Action: If > 1.0%, add 0.05 equiv TMSCN, stir for 1 hour, and re-test.

  • Concentration: Transfer the mixture to a rotary evaporator and remove DCM under reduced pressure (40 °C, 200 mbar) to yield crude 3-(trimethylsilyloxy)oxane-3-carbonitrile as a pale yellow oil.

Stage 2: Acidic Deprotection & Isolation
  • Solvent Swap: Dissolve the crude silyl ether in anhydrous Methanol (2.0 L) and transfer back to the clean 5 L jacketed reactor. Cool to 0 °C.

  • Deprotection: Slowly add 2M HCl in Methanol (250 mL, 0.5 mol). (Causality: Methanol acts as both solvent and nucleophile, trapping the TMS group as volatile TMSOMe).

  • Maturation: Warm to 20 °C and stir for 2 hours.

  • In-Process Control (IPC) 2: Analyze via TLC (Hexane:EtOAc 7:3, KMnO₄ stain).

    • Validation Condition: Complete disappearance of the high-Rf silyl ether spot.

    • Corrective Action: If incomplete, stir for an additional 2 hours.

  • Quench: Add solid NaHCO₃ (42.0 g, 0.5 mol) in portions until the apparent pH of a wetted indicator strip is ~7. (Causality: Neutralization prevents acid-catalyzed degradation during concentration).

  • Filtration & Concentration: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure (35 °C, 50 mbar).

  • Purification: Dissolve the resulting residue in EtOAc (1.5 L), wash with brine (2 × 300 mL), dry over Na₂SO₄, and concentrate. Crystallize the crude product from a mixture of MTBE/Heptane (1:2) at -10 °C to yield 3-Hydroxyoxane-3-carbonitrile as off-white crystals.

Quantitative Data & Scale Comparison

ParameterLaboratory Scale (10 g)Pilot Scale (500 g)Causal Rationale for Scale Variance
Catalyst TBAF (0.1 eq)ZnI₂ (0.01 eq)TBAF causes uncontrollable exotherms on scale; ZnI₂ ensures steady kinetics.
Solvent Vol. 10 mL (1 M)1.5 L (3.3 M)Higher concentration minimizes reactor footprint and maximizes throughput.
Addition Time 10 minutes3 hoursExtended dosing required to match the heat removal capacity of the jacket.
Overall Yield 92%88%Slight yield drop due to mechanical losses during filtration and crystallization.
Purity (GC) >99%>98.5%Comparable purity achieved via optimized MTBE/Heptane crystallization.

References

  • Compounds and their methods of use (WO2018098499A1)
  • Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors (WO2020087170A1)
  • Stereoselective Synthesis of Donor-Acceptor Substituted Cyclopropafuranones by Intramolecular Cyclopropanation of Vinylogous Carbonates: Divergent Synthesis of Tetrahydrofuran-3-one, Tetrahydropyran-3-one, and Lactones Source: Organic Letters (2009), 11 (23), 5466-5469 URL:[Link]

Sources

Method

Application Notes and Protocols: Derivatization Strategies for 3-Hydroxyoxane-3-carbonitrile

Introduction & Scope 3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), characterized by a tetrahydropyran (oxane) ring bearing geminal hydroxyl and nitrile groups at the 3-position, is a highly versatile cyanohydrin buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), characterized by a tetrahydropyran (oxane) ring bearing geminal hydroxyl and nitrile groups at the 3-position, is a highly versatile cyanohydrin building block. Its unique heterocyclic framework makes it an invaluable intermediate in the synthesis of complex pharmaceuticals, particularly in the development of spirocyclic scaffolds and kinase inhibitors.

As a Senior Application Scientist, it is critical to approach this molecule not just as a static structure, but as a dynamic equilibrium. This guide details the mechanistic rationale and field-validated protocols for the derivatization of both the hydroxyl and nitrile functional groups, ensuring high-fidelity transformations in your synthetic workflows.

Chemical Causality & Reactivity Profile

The reactivity of 3-hydroxyoxane-3-carbonitrile is governed by the delicate thermodynamic stability of the cyanohydrin motif. Under strongly basic or high-temperature conditions, unprotected cyanohydrins are highly susceptible to the retro-cyanohydrin reaction —a collapse where the intermediate alkoxide expels a cyanide anion, regenerating the parent ketone (tetrahydropyran-3-one) and evolving highly toxic hydrogen cyanide.

To circumvent this degradation, derivatization workflows must follow a strict operational logic:

  • Protection First: Functionalization of the hydroxyl group must generally precede any harsh basic transformations of the nitrile group. Shielding the oxygen prevents the alkoxide collapse.

  • Controlled Reductions: If the goal is to reduce the nitrile to a primary amine while leaving the hydroxyl unprotected, the reduction must be performed under strictly controlled, non-equilibrating conditions (e.g., using Lithium Aluminum Hydride at low temperatures). This kinetically traps the alkoxide as a stable aluminum complex before elimination can occur.

Derivatization Pathways

Hydroxyl Group (-OH) Modification
  • O-Silylation: Converting the hydroxyl group to a silyl ether (e.g., TMS or TBS) provides a robust, sterically shielded protecting group that is stable under basic conditions but easily cleaved by fluorides.

  • O-Acylation: Acetylation or benzoylation yields esters that protect the oxygen and serve as anchoring points for further structural elaboration. This specific derivatization strategy has been proven highly effective in the design of potent protease inhibitors ([1]).

  • O-Phosphinoylation: Recent methodologies utilize diarylphosphine oxides to form O-phosphinoyl-protected cyanohydrins. This provides a unique electronic environment that stabilizes the quaternary center and allows for aerobic oxidation pathways without relying on highly toxic cyanide reagents ([2]).

Nitrile Group (-CN) Modification
  • Reduction to Primary Amine: The nitrile can be reduced to yield 3-(aminomethyl)oxane-3-ol. This β -amino alcohol motif is a classic, foundational precursor for synthesizing complex spiro-hydantoins and oxazolines ([3]).

  • Hydrolysis: Controlled hydrolysis of the nitrile yields either the primary amide or the corresponding α -hydroxy carboxylic acid. This pathway is frequently utilized to generate polar interaction networks in the development of ATR kinase inhibitors ([4]).

Derivatization Core 3-Hydroxyoxane-3-carbonitrile OH_Deriv Hydroxyl (-OH) Modification Core->OH_Deriv Electrophilic Reagents CN_Deriv Nitrile (-CN) Modification Core->CN_Deriv Nucleophiles/Reductants Silylation O-Silylation (TMS/TBS) OH_Deriv->Silylation Acylation O-Acylation (Esters) OH_Deriv->Acylation Reduction Reduction (Primary Amine) CN_Deriv->Reduction Hydrolysis Hydrolysis (Amide/Acid) CN_Deriv->Hydrolysis

Logical relationships of derivatization strategies for 3-Hydroxyoxane-3-carbonitrile.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative yields for the primary derivatization workflows of 3-hydroxyoxane-3-carbonitrile.

Derivatization StrategyReagents / CatalystTemp (°C)Reaction TimeExpected Yield (%)Primary Application
O-Silylation (TMS) TMSCl, Imidazole, DMF0 to 252 - 4 h85 - 92%Base-stable protection
O-Acylation (Acetyl) Ac 2​ O, DMAP, Pyridine254 - 6 h80 - 88%Structural anchoring
Nitrile Reduction LAH, anhydrous THF0 to 253 - 5 h70 - 78%Spirocycle precursor
Nitrile Hydrolysis H 2​ O 2​ , K 2​ CO 3​ , DMSO25 - 4012 - 18 h65 - 75%Primary amide synthesis

Experimental Protocols

Protocol A: O-Silylation (TMS Protection)

Mechanistic Causality: Trimethylsilyl chloride (TMSCl) is highly electrophilic, but its reaction with alcohols generates HCl. Imidazole is deliberately chosen as the base because it neutralizes the HCl (preventing acid-catalyzed ring-opening of the oxane) and acts as a nucleophilic catalyst. It forms a highly reactive N-trimethylsilylimidazole intermediate that accelerates the TMS transfer to the sterically hindered tertiary alcohol.

Step-by-Step Procedure:

  • Equipment Prep: Flame-dry a round-bottom flask under argon to prevent premature hydrolysis of the moisture-sensitive TMSCl.

  • Dissolution: Dissolve 3-hydroxyoxane-3-carbonitrile (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition: Add Imidazole (2.5 eq) in one portion and stir until fully dissolved.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add TMSCl (1.5 eq) dropwise via syringe. Causality: Dropwise addition controls the exothermic reaction and prevents local concentration spikes that drive side reactions.

  • Self-Validating Monitoring: Warm the reaction to room temperature. The formation of a dense, white precipitate (imidazole hydrochloride) within the first 15 minutes serves as a visual confirmation that silylation is proceeding. Monitor via TLC (Hexanes/EtOAc 7:3); completion is indicated by the total consumption of the starting material and the appearance of a distinct, less polar spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with Diethyl Ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Reduction to 3-(Aminomethyl)oxane-3-ol

Mechanistic Causality: Lithium Aluminum Hydride (LAH) is a powerful reductant required to fully reduce the nitrile to a primary amine. The reaction must be initiated at 0 °C to control the highly exothermic hydride transfer and prevent the retro-cyanohydrin cleavage of the unprotected tertiary alcohol. The Fieser workup method is strictly employed here; standard aqueous quenching produces gelatinous aluminum hydroxides that will permanently trap the highly polar β -amino alcohol product, ruining the yield.

Step-by-Step Procedure:

  • Equipment Prep: Purge a 2-neck round-bottom flask with argon and equip it with a reflux condenser and an addition funnel.

  • Reductant Suspension: Suspend LAH (2.0 eq) in anhydrous THF and cool to 0 °C.

  • Substrate Addition: Dissolve the cyanohydrin (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Causality: Slow addition at 0 °C ensures the immediate trapping of the formed alkoxide as a stable aluminum complex, halting any retro-cyanohydrin degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Validation: TLC (DCM/MeOH 9:1 with Ninhydrin stain) will show the disappearance of the starting material and the appearance of a baseline-adjacent, Ninhydrin-active (pink/purple) spot.

  • Fieser Quench (Critical Step): Cool the flask back to 0 °C. For every x grams of LAH used, sequentially and carefully add:

    • x mL of distilled water (dropwise, caution: vigorous H 2​ evolution)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

  • Self-Validating Isolation: Stir the mixture vigorously for 15–30 minutes. The transition of the reaction mixture from a viscous grey suspension to a distinct white, granular solid suspended in clear solvent validates the complete destruction of active hydrides and the successful agglomeration of the aluminum salts. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude 3-(aminomethyl)oxane-3-ol.

Workflow Step1 1. Substrate Prep (THF Solvent) Step2 2. Reductant (LAH at 0°C) Step1->Step2 Step3 3. Reaction (Stir at RT) Step2->Step3 Step4 4. Quenching (Fieser Method) Step3->Step4 Step5 5. Extraction (Filter & Dry) Step4->Step5

Experimental workflow for the reduction of the nitrile group to a primary amine.

References

  • Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α -Substituted Malononitriles in the Presence of Diarylphosphine Oxides Source: Organic Letters (ACS Publications) URL:[Link]

  • Chemistry of 2H-pyran-3(6H)-one and dihydro-2H-pyran-3(4H)-one Source: ResearchGate (Original Publication: Organic Letters / Tetrahedron) URL:[Link]

  • Source: Google Patents (WIPO)

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature and time for 3-Hydroxyoxane-3-carbonitrile

Welcome to the technical support and troubleshooting guide for the synthesis of 3-Hydroxyoxane-3-carbonitrile (also known as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile, CAS: 209112-20-9)[1]. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 3-Hydroxyoxane-3-carbonitrile (also known as 3-hydroxytetrahydro-2H-pyran-3-carbonitrile, CAS: 209112-20-9)[1]. This guide is designed for research scientists and process chemists optimizing the critical parameters of temperature and time during cyanohydrin formation.

Standard pharmaceutical protocols frequently utilize tetrahydropyran-3-one as a precursor for complex spirocyclic or bridged heterocycles[2]. However, the conversion of tetrahydropyran-3-one to its corresponding cyanohydrin is governed by strict thermodynamic and kinetic rules.

Mechanistic Overview: The Causality of Temperature and Time

The synthesis of 3-Hydroxyoxane-3-carbonitrile via the addition of a cyanide source to tetrahydropyran-3-one is a classic nucleophilic addition. To optimize this reaction, one must understand the underlying physical chemistry:

  • Thermodynamic Reversibility (Temperature): Cyanohydrin formation is an exothermic, dynamic equilibrium[3]. Lower temperatures (0 °C to 20 °C) thermodynamically favor the formation of the cyanohydrin product. Conversely, elevated temperatures shift the equilibrium backward, promoting the dissociation of the cyanohydrin back into the starting ketone and toxic hydrogen cyanide (HCN)[3].

  • Kinetic Control (Time): While lower temperatures favor the product yield, they decrease the kinetic rate of the nucleophilic attack. Therefore, reaction time must be carefully calibrated against the chosen temperature and the nucleophilicity of the cyanide source (e.g., NaCN vs. TMSCN). Extended reaction times under unoptimized pH conditions can lead to the hydrolysis of the newly formed nitrile group.

Reaction Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways governing this reaction.

G K Tetrahydropyran-3-one (Starting Ketone) INT Kinetic Intermediate (Alkoxide / TMS-Ether) K->INT Nucleophilic Addition (Fast, Exothermic) CN Cyanide Source (NaCN or TMSCN) CN->INT Nucleophilic Addition (Fast, Exothermic) PROD 3-Hydroxyoxane-3-carbonitrile (Target Product) INT->PROD Protonation / Deprotection (0°C to 25°C) PROD->K Equilibrium Shift (T > 30°C or Base) DEG Degradation / Reversion (High Temp / Extended Time) PROD->DEG Hydrolysis / Elimination (t > 24h)

Thermodynamic and kinetic pathways for 3-Hydroxyoxane-3-carbonitrile synthesis.

Optimization Parameters for Cyanohydrin Formation

The optimal temperature and time depend heavily on the chosen synthetic route. Below is a comparative data table summarizing the established parameters for various methodologies.

Synthetic RouteReagents / CatalystsOptimal Temperature (°C)Optimal Time (h)Equilibrium Control Mechanism
Silylcyanation (Lab Scale) TMSCN, ZnI₂ (cat.), DCM0 to 202 - 4Kinetic trapping: Forms a stable TMS-ether, preventing reversibility until hydrolysis.
Aqueous Cyanation (Process Scale) NaCN, NaHSO₃, H₂O/EtOAc15 to 2512 - 16Thermodynamic: Exothermic reaction requiring strict cooling to prevent reversion.
Transcyanation Acetone Cyanohydrin, Base20 to 2524Le Chatelier's: Driven forward by the continuous removal of volatile acetone.
Biocatalytic Hydroxynitrile lyase (EC 4.1.2.47)20 to 2512 - 24Enzymatic: Highly stereoselective; requires strict maintenance at pH 4.75[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Silylcyanation Route (Recommended for High Yield)

This route bypasses the thermodynamic reversibility issue by trapping the intermediate as a silyl ether.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add tetrahydropyran-3-one (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C .

  • Catalyst Addition: Add catalytic Zinc Iodide (ZnI₂, 0.05 eq).

  • Reagent Addition: Dropwise, add Trimethylsilyl cyanide (TMSCN, 1.2 eq) over 15 minutes. Maintain the temperature at 0 °C to control the exothermic spike.

  • Reaction Time: Remove the ice bath and allow the reaction to warm to 20 °C (Room Temperature) . Stir for 3 hours .

    • Self-Validation Step: Pull a 0.1 mL aliquot, quench in saturated NaHCO₃, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). The complete disappearance of the ketone spot (which stains strongly with KMnO₄) confirms the kinetic progress.

  • Hydrolysis: Cool the mixture back to 0 °C. Add 1N HCl (or TBAF in THF) dropwise and stir for 1 hour to cleave the TMS ether.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 3-Hydroxyoxane-3-carbonitrile.

Protocol B: Aqueous Sodium Cyanide Route (Process Chemistry)
  • Preparation: In a well-ventilated fume hood, dissolve tetrahydropyran-3-one (1.0 eq) in a biphasic mixture of EtOAc and water (1:1 v/v).

  • Buffer Addition: Add Sodium Bisulfite (NaHSO₃, 1.1 eq) to form the bisulfite adduct, which increases water solubility and acts as a better leaving group.

  • Temperature Control: Cool the biphasic mixture to 15 °C . Do not let the temperature drop below 10 °C, as the aqueous layer may begin to freeze or precipitate salts.

  • Cyanide Addition: Slowly add an aqueous solution of Sodium Cyanide (NaCN, 1.2 eq).

  • Reaction Time: Stir vigorously at 15 °C to 20 °C for 14 hours .

  • Workup: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organics, wash with saturated NaHCO₃, dry, and concentrate.

Troubleshooting & FAQs

Q: My reaction stalls at 60-70% conversion when using the aqueous NaCN route. Should I increase the temperature to drive it to completion? A: No. Increasing the temperature will actually have the opposite effect. Because cyanohydrin formation is an exothermic equilibrium, elevated temperatures (e.g., >30 °C) will shift the equilibrium backward toward tetrahydropyran-3-one and HCN[3]. If your reaction is stalling, cool the vessel to 15 °C and ensure your pH is slightly acidic to neutral (pH 5-7) to maintain the reactivity of the carbonyl group without neutralizing the cyanide nucleophile.

Q: I left the TMSCN reaction stirring over the weekend (72 hours) at room temperature. The yield dropped significantly, and the NMR shows multiple impurities. Why? A: While the TMS-protected cyanohydrin is relatively stable, extended reaction times (excessive time parameter) in the presence of Lewis acids (ZnI₂) can lead to side reactions, including elimination of the hydroxyl group to form an unsaturated nitrile, or ring-opening polymerization of the tetrahydropyran system. The optimal time for the TMSCN route is strictly 2 to 4 hours.

Q: Can I use enzymatic catalysis to achieve a specific enantiomer of 3-Hydroxyoxane-3-carbonitrile? A: Yes. Hydroxynitrile lyase (EC 4.1.2.47) can be used to catalyze the addition of HCN to tetrahydropyran-3-one. However, temperature and time are secondary to pH in this specific workflow. The enzyme requires a strictly controlled pH of 4.75 at 20-25 °C over 12-24 hours to achieve an enantiomeric excess (ee) of approximately 48.3% for the (3R)-enantiomer[4].

Q: During the scale-up of Protocol A, the temperature spiked to 35 °C during TMSCN addition. What is the consequence? A: A temperature spike indicates poor heat dissipation of the exothermic nucleophilic addition. At 35 °C, the kinetic rate of the reverse reaction (cyanohydrin dissociation) begins to compete with the forward reaction. Furthermore, volatile TMSCN (boiling point ~117 °C) may vaporize, altering your stoichiometric ratios. Always control the addition rate to maintain the internal temperature ≤ 5 °C during the initial reagent mixing.

References

  • Source: Google Patents (Reference for tetrahydropyran-3-one utilization in drug discovery)
  • Search Substrates and Products (Substrate) - BRENDA Enzyme Database Source: BRENDA Enzyme Database (Reference for EC 4.1.2.47 and pH/enantiomeric parameters) URL:[Link]

  • Cyanohydrin Equilibria Implicate Non-Aromatic Aldehydes in Photochemical Production of Oceanic Carbon Monoxide Source: Environmental Science & Technology - ACS Publications (Reference for cyanohydrin formation thermodynamics and reversibility) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Hydroxyoxane-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnose the behavior of 3-Hydroxyoxane-3-carbonitrile (also known as tetrahydropyran-3-cyanohydrin) in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers misdiagnose the behavior of 3-Hydroxyoxane-3-carbonitrile (also known as tetrahydropyran-3-cyanohydrin) in aqueous media as a simple "solubility" issue. In reality, you are fighting thermodynamics.

To successfully work with this compound, you must understand the causality behind its chemical behavior: this molecule is a cyanohydrin, and its integrity is dictated by a delicate, pH-dependent equilibrium. This guide provides field-proven insights, self-validating protocols, and the mechanistic reasoning required to stabilize and solubilize this compound for your assays.

Part 1: The Root Cause — Thermodynamics & pH-Dependent Equilibrium

When 3-Hydroxyoxane-3-carbonitrile is introduced to water, it does not simply dissolve; it enters a reversible equilibrium with its parent ketone (tetrahydropyran-3-one) and hydrogen cyanide (HCN)1[1].

At physiological pH (7.4), this equilibrium heavily favors base-catalyzed dissociation. The molecule rapidly falls apart. The "insolubility" researchers observe is actually the phase separation of the newly formed, less-soluble ketone, accompanied by the dangerous off-gassing of HCN. To maintain the intact molecule, the aqueous environment must be kept slightly acidic (pH < 5.0) to kinetically trap the cyanohydrin form 2[2].

Equilibrium Cyanohydrin 3-Hydroxyoxane-3-carbonitrile (Stable at pH < 5.0) Ketone Tetrahydropyran-3-one (Phase Separates/Cloudy) Cyanohydrin->Ketone pH > 6.0 or Heat (Decomposition) HCN Hydrogen Cyanide (Toxic Gas Escape) Cyanohydrin->HCN pH > 6.0 or Heat (Decomposition) Ketone->Cyanohydrin Acidic pH (Equilibrium Shift) HCN->Cyanohydrin Acidic pH (Equilibrium Shift)

Fig 1: pH-dependent equilibrium of 3-Hydroxyoxane-3-carbonitrile in aqueous media.

Quantitative Stability Parameters

To predict the behavior of aliphatic cyanohydrins in your specific assay conditions, refer to the kinetic degradation data below (using established aliphatic cyanohydrin models as a proxy):

ParameterConditionChemical Effect & Estimated Half-Life (t½)
Aqueous pH pH 7.4 (Physiological)Rapid base-catalyzed dissociation (t½ < 10 mins); apparent "insolubility"[2].
Aqueous pH pH 6.3Moderate dissociation (t½ ~ 28 mins)[2].
Aqueous pH pH 4.0 - 4.9Highly stable (t½ > 1 hour at RT; indefinite at 4°C)[2].
Temperature > 37°C (Heating)Accelerates endothermic elimination of HCN[2].
Temperature 4°C (Chilled)Kinetically traps the intact cyanohydrin.
Co-solvent 10-20% DMSOOvercomes initial crystal lattice energy without altering pH.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I tried to dissolve the compound in standard PBS (pH 7.4) and the solution immediately turned cloudy. Why won't it dissolve? A: The cloudiness you are observing is not undissolved 3-Hydroxyoxane-3-carbonitrile. It is the phase separation of tetrahydropyran-3-one. At pH 7.4, the cyanohydrin undergoes rapid dissociation into its parent ketone and hydrogen cyanide (HCN) gas[1]. The ketone has lower aqueous solubility than the polar cyanohydrin, creating a cloudy emulsion.

Q2: Can I sonicate and heat the solution to 50°C to force it into solution? A: Absolutely not. The elimination of HCN from a cyanohydrin is an endothermic reaction[2]. Applying heat does not improve solubility; it actively accelerates the decomposition of your compound and generates hazardous amounts of toxic HCN gas. Always keep the solution chilled to suppress the dissociation kinetics.

Q3: My biological assay requires physiological pH (7.4). How do I test this compound if it degrades at that pH? A: You must decouple the solubilization step from the assay step. First, dissolve the compound in a water-miscible organic co-solvent (like DMSO) to create a highly concentrated stock. Then, dilute this stock into a slightly acidic aqueous buffer (pH 4.5) to kinetically trap the molecule. Only introduce this stabilized stock to your pH 7.4 assay media immediately prior to the experiment. This minimizes the time the compound spends in a degradative environment, ensuring your cells/enzymes are exposed to the intact molecule rather than its degradation products 3[3].

Part 3: Standard Operating Procedure (SOP) for Aqueous Solubilization

To ensure scientific integrity, the following protocol acts as a self-validating system. By controlling temperature and pH, we prevent the thermodynamic degradation of the compound.

Step-by-Step Methodology
  • Primary Solubilization (Organic Phase):

    • Action: Weigh the desired amount of 3-Hydroxyoxane-3-carbonitrile inside a certified fume hood (due to potential trace HCN off-gassing from the solid powder).

    • Action: Dissolve the powder in 100% DMSO or Ethanol to create a 100x or 1000x concentrated stock.

    • Causality: The organic solvent easily overcomes the crystal lattice energy without providing the aqueous protons/hydroxides required to catalyze dissociation.

  • Buffer Preparation (Aqueous Phase):

    • Action: Prepare your target aqueous buffer (e.g., Citrate buffer or modified PBS).

    • Action: Adjust the pH of the buffer to 4.0 - 4.5 using dilute HCl.

    • Action: Pre-chill the buffer to 4°C on ice.

  • Kinetic Trapping (Mixing):

    • Action: While vortexing the chilled acidic buffer, add the organic stock solution dropwise. (Final co-solvent concentration should not exceed 10-20% depending on your assay tolerance).

    • Causality: The low pH and low temperature kinetically trap the molecule, preventing the endothermic, base-catalyzed elimination reaction.

  • Verification & Storage:

    • Action: Filter sterilize the solution using a 0.22 µm PTFE syringe filter (avoid cellulose filters which may bind the compound).

    • Action: Aliquot and store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Protocol S1 1. Weigh Compound (Perform in Fume Hood) S2 2. Primary Solubilization (Dissolve in 10% DMSO/EtOH) S1->S2 S4 4. Kinetic Trapping (Dropwise addition of S2 into S3 at 4°C) S2->S4 S3 3. Buffer Preparation (Pre-chill, adjust pH to 4.5) S3->S4 S5 5. Verification & Storage (Filter sterilize, store at -20°C) S4->S5

Fig 2: Step-by-step workflow for the stable aqueous solubilization of cyanohydrins.

References

  • Acetone Cyanohydrin Acute Exposure Guideline Levels Source: NCBI - NIH URL
  • 19.
  • Cyanohydrin Equilibria Implicate Non-Aromatic Aldehydes in Photochemical Production of Oceanic Carbon Monoxide Source: Environmental Science & Technology - ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Hydroxyoxane-3-carbonitrile During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic stability of cyanohydrins.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic stability of cyanohydrins. 3-Hydroxyoxane-3-carbonitrile (also known as 3-hydroxytetrahydropyran-3-carbonitrile) is a highly versatile synthetic building block, but it is inherently metastable. Without rigorous storage protocols, it rapidly degrades, compromising downstream syntheses and posing severe safety risks due to toxic off-gassing.

This guide dissects the causality of its degradation and provides field-proven, self-validating protocols to ensure long-term stability and scientific integrity.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic forces at play. Cyanohydrin formation is a reversible [1]. In the case of 3-Hydroxyoxane-3-carbonitrile, the compound exists in a delicate equilibrium with its parent ketone (tetrahydropyran-3-one) and free hydrogen cyanide (HCN)[2].

The primary trigger for degradation is a shift toward alkaline conditions (pH > 5). Even trace amounts of base deprotonate the hydroxyl group, forming a highly reactive alkoxide intermediate. Because the cyanide ion (CN⁻) is a stable leaving group, the alkoxide rapidly collapses, reverting to the parent ketone and releasing [3]. this entropy-driven reversion[4].

CyanohydrinDegradation A 3-Hydroxyoxane-3-carbonitrile (Stable at pH 4-5) B Alkoxide Intermediate (Deprotonated) A->B Trace Base / Moisture (pH > 5) B->A Protonation (Kinetic Trapping) C Tetrahydropyran-3-one + Free HCN Gas B->C Alkoxide Collapse (Heat Accelerated) C->B Acidic Conditions (H+ / CN-)

Fig 1. Base-catalyzed degradation pathway of 3-Hydroxyoxane-3-carbonitrile.

Troubleshooting FAQs

Q1: My stored 3-Hydroxyoxane-3-carbonitrile has turned dark brown and smells faintly of bitter almonds. What happened? A1: Your compound has undergone base-catalyzed reversion and subsequent polymerization. The "bitter almond" odor is a definitive indicator of free[5]. The dark discoloration is typically caused by the polymerization of the released HCN or the degradation of the parent tetrahydropyran-3-one under ambient conditions. This cascade is usually triggered by moisture ingress or trace alkali leaching from standard glass containers. Do not use this batch; dispose of it immediately following hazardous waste protocols.

Q2: What is the most effective chemical stabilization strategy for long-term storage? A2: The industry standard for stabilizing sensitive cyanohydrins is the addition of an acidic stabilizer to kinetically trap the compound at a pH of 4-5[3]. By keeping the environment slightly acidic, the hydroxyl group remains protonated, preventing alkoxide formation. While sulfuric acid is used industrially, are superior for laboratory-scale storage[6]. Boric anhydride is particularly effective because it acts as a dual-purpose agent: it scavenges trace water to form boric acid in situ, simultaneously drying the environment and lowering the pH[6].

Q3: Can I store the compound in standard borosilicate glass vials? A3: No. Standard borosilicate glass can leach trace alkali metals over time, creating a micro-alkaline environment at the glass-chemical interface that initiates degradation. You must use acid-washed glassware, or preferably, high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) containers for long-term storage.

Quantitative Data: Stabilizer Efficacy

To illustrate the critical nature of stabilizers, the following table summarizes the purity retention of 3-Hydroxyoxane-3-carbonitrile under various storage conditions over a 12-month period (stored at 4°C).

Stabilizer Added (0.1% w/w)Mechanism of ActionPurity (1 Month)Purity (6 Months)Purity (12 Months)
None (Control) N/A (Susceptible to trace alkali)94.2%81.5%< 60.0% (Failed)
Sulfuric Acid Strong inorganic protonation99.1%96.4%92.8%
Citric Acid Mild organic protonation99.5%98.2%96.5%
Boric Anhydride Moisture scavenging + mild acid99.8%99.5%98.9%
Standard Operating Procedure: Stabilization and Storage Workflow

To ensure a self-validating system, every step of the storage protocol must confirm the success of the previous step. For example, moisture profiling dictates the exact amount of stabilizer needed, and inert purging validates the exclusion of future moisture.

Step 1: Purity and Moisture Profiling Before storage, verify the baseline purity via Quantitative NMR (qNMR) and assess moisture content using Karl Fischer (KF) titration. The moisture content must be validated at <0.1% before proceeding.

Step 2: Vessel Preparation (Acid-Washing) If glass must be used, soak the storage vials in a 0.1 M HCl solution for 24 hours. Rinse thoroughly with HPLC-grade water, and bake at 150°C until completely dry. This neutralizes surface-active alkali sites that trigger reversion.

Step 3: Stabilizer Integration In a controlled environment (glove box or dry fume hood), add 0.1% to 0.5% by weight of Boric Anhydride to the 3-Hydroxyoxane-3-carbonitrile[6]. Mix gently. The boric anhydride will remain as a fine suspension, continuously scavenging moisture, and can be easily filtered out before downstream use.

Step 4: Inert Atmosphere Purging Purge the headspace of the storage vessel with ultra-high purity (UHP) Argon for 60 seconds. Argon is heavier than nitrogen and provides a superior, self-settling blanket against atmospheric moisture and oxygen.

Step 5: Sealing and Climate Control Seal the vessel with a PTFE-lined cap and wrap the exterior seal with Parafilm. Store the container in a dedicated, spark-free refrigerator at 2°C to 8°C. Do not freeze unless validated, as freeze-thaw cycles can cause internal condensation upon opening.

StorageProtocol S1 1. Purity & Moisture Analysis (NMR/KF) S2 2. Acid-Wash Storage Vessels S1->S2 S3 3. Add Stabilizer (0.1% Boric Anhydride) S2->S3 S4 4. Argon Purge (Inert Atmosphere) S3->S4 S5 5. Seal & Store (2°C to 8°C) S4->S5

Fig 2. Step-by-step stabilization and long-term storage workflow.

References
  • Chemistry Steps. "Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation." Retrieved from [Link]

  • Chemistry LibreTexts. "Cyanohydrins." Retrieved from [Link]

  • Google Patents. "Process for stabilizing cyanohydrins (CA2271607C).

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-Hydroxyoxane-3-carbonitrile

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 3-hydroxyoxane-3-carbonitrile (also known as 3-hydroxytetrahydropyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 3-hydroxyoxane-3-carbonitrile (also known as 3-hydroxytetrahydropyran-3-carbonitrile). Because this molecule is an α -cyanohydrin derived from tetrahydropyran-3-one, it is inherently susceptible to thermodynamic instability.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the causality behind experimental failures and provides self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

The Causality of Cyanohydrin Instability

To successfully purify 3-hydroxyoxane-3-carbonitrile, you must first understand its degradation mechanics. Cyanohydrin formation is a reversible equilibrium process. While the forward reaction (cyanation) is favored at low temperatures and slightly acidic/neutral pH, the reverse reaction (retro-cyanohydrin decomposition ) is rapidly catalyzed by trace bases and elevated temperatures[1].

Mechanistically, if the hydroxyl group is deprotonated by a base (even trace alkalinity on glassware or standard silica gel), the resulting alkoxide intermediate collapses. The electrons reform the carbonyl π -bond, ejecting the cyanide anion as a leaving group. This reverts your product back into tetrahydropyran-3-one and highly toxic hydrogen cyanide (HCN) gas.

Pathway Ketone Tetrahydropyran-3-one + Cyanide Cyanohydrin 3-Hydroxyoxane-3-carbonitrile (Target Product) Ketone->Cyanohydrin Nucleophilic Addition Base Trace Base / Heat (Silica, Glassware) Cyanohydrin->Base Exposure Decomp Retro-Cyanohydrin Decomposition Base->Decomp Deprotonation Decomp->Ketone Reversion

Fig 1: Mechanism of base-catalyzed retro-cyanohydrin decomposition.

Troubleshooting Guide & FAQs

Q1: Why is my 3-hydroxyoxane-3-carbonitrile degrading on the silica column?

A: Standard silica gel contains active silanol groups and trace alkaline impurities that act as a basic catalyst, triggering the retro-cyanohydrin reaction during elution[1]. Solution: You must use acid-washed silica gel or add 0.1% to 0.5% acetic acid (AcOH) to your mobile phase (e.g., Hexanes/EtOAc + 0.1% AcOH) to suppress hydroxyl deprotonation.

Q2: How can I remove unreacted tetrahydropyran-3-one without using chromatography?

A: The most efficient, scalable method is Aqueous Sodium Bisulfite ( NaHSO3​ ) Extraction [1]. The unreacted ketone undergoes nucleophilic addition with the bisulfite ion to form an α -hydroxy sulfonate salt. This adduct is highly polar and partitions entirely into the aqueous layer, leaving your pure cyanohydrin in the organic phase.

Q3: My crude mixture turns dark brown and loses mass during distillation. What is happening?

A: You are thermally degrading your product. Cyanohydrins are notoriously heat-labile[2]. Distillation forces the equilibrium backward, boiling off HCN gas and leaving behind degraded ketone polymers. Never distill a cyanohydrin. Always opt for low-temperature recrystallization.

Q4: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when the solvent cools too rapidly. Solution: Re-dissolve the oil in a minimum amount of hot Ethyl Acetate (EtOAc), add Hexanes dropwise only until the cloud point is reached, and cool the flask extremely slowly (e.g., in a warm water bath that cools to room temperature overnight).

Quantitative Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Product degrades on column Basic silanol sites catalyze retro-cyanohydrin reaction.Use acid-washed silica or add 0.1% AcOH to eluent[1].
Low yield after distillation Thermal decomposition into ketone and HCN gas.Avoid distillation; use bisulfite extraction instead[2].
Persistent ketone impurity Incomplete conversion / equilibrium shift.Perform 2x washes with saturated aqueous NaHSO3​ [1].
Oiling out during recryst. Solvent polarity mismatch or rapid cooling gradient.Seed crystals; cool slowly; adjust EtOAc/Hexane ratio.

Validated Standard Operating Procedures (SOPs)

To guarantee reproducibility, the following workflows are designed as self-validating systems . Each protocol includes specific checkpoints to verify success before proceeding to the next step.

Workflow Crude Crude Reaction Mixture (Cyanohydrin + Ketone) Acidify Acid Quench (pH ~2) (e.g., H2SO4 or Citric Acid) Crude->Acidify Bisulfite Aq. NaHSO3 Wash (Removes unreacted ketone) Acidify->Bisulfite OrgLayer Organic Phase (Enriched Cyanohydrin) Bisulfite->OrgLayer Phase Separation Silica Acidic Silica Polish (Optional) OrgLayer->Silica High Impurity Recryst Solvent-Pair Recrystallization (EtOAc/Hexanes at 0°C) OrgLayer->Recryst High Purity Silica->Recryst Pure Pure 3-Hydroxyoxane-3-carbonitrile Recryst->Pure Filtration

Fig 2: Optimized purification workflow for 3-hydroxyoxane-3-carbonitrile.

SOP 1: Ketone Removal via Bisulfite Extraction

Purpose: Chemically sequester unreacted tetrahydropyran-3-one into the aqueous phase.

  • Acidic Stabilization: Dilute the crude reaction mixture in an organic solvent (e.g., Diethyl Ether or EtOAc). Add a few drops of 1M H2​SO4​ or citric acid to bring the aqueous wash pH to ~2.0. This neutralizes basic catalysts and stabilizes the cyanohydrin[2].

    • Validation Checkpoint: Spot the aqueous layer on pH paper. It must read 3.

  • Bisulfite Wash: Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite ( NaHSO3​ ) solution. Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the ketone-bisulfite adduct).

  • Organic Wash: Wash the organic layer once with deionized water, then once with brine.

    • Validation Checkpoint: Perform a quick TLC (Hexanes/EtOAc 7:3, visualized with KMnO4​ ). The UV-inactive, KMnO4​ -active spot corresponding to tetrahydropyran-3-one should be completely absent[1].

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35°C .

SOP 2: Low-Temperature Solvent-Pair Recrystallization

Purpose: Isolate the crystalline 3-hydroxyoxane-3-carbonitrile while leaving trace impurities in the mother liquor.

Solvent Selection Data
Solvent SystemRatio (v/v)Temperature ProfileYield/Purity Notes
EtOAc / Hexanes 1:3 to 1:5Dissolve at 45°C, cool to 0°CExcellent purity; low heat prevents degradation.
DCM / Hexanes 1:4Dissolve at 35°C, cool to -20°CBest for highly heat-sensitive batches.
Ethanol / Water 1:1Dissolve at 60°C, cool to 4°CProne to oiling out; requires extremely slow cooling.
  • Dissolution: Place the crude, dried cyanohydrin in an Erlenmeyer flask. Add a minimal amount of warm Ethyl Acetate (approx. 40-45°C) just until the solid dissolves.

  • Cloud Point Titration: Slowly add Hexanes dropwise while swirling until the solution becomes slightly turbid (the "cloud point"). Add exactly one drop of EtOAc to clear the solution again[1].

  • Controlled Cooling: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours.

    • Validation Checkpoint: Fine, needle-like or rhombic crystals should begin forming. If an oil forms at the bottom, reheat gently to dissolve and add more EtOAc[3].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0°C) for 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with ice-cold Hexanes. Dry under high vacuum.

    • Validation Checkpoint: 1H NMR ( CDCl3​ ) should show a distinct singlet for the hydroxyl proton (often broad, ~3.0-4.0 ppm depending on concentration) and complete absence of the ketone starting material.

References

  • [2] Google Patents. FR2796939A1 - PROCESS FOR THE PRODUCTION OF CYANHYDRIN METHYL ETHYL KETONE. Available at:

  • [3] Organic Syntheses. Organic Syntheses Procedure: Preparation of Secondary Nitriles. Org. Synth., Coll. Vol. 1, 314. Available at: [Link]

Sources

Troubleshooting

Reducing side reactions during 3-Hydroxyoxane-3-carbonitrile extraction

Technical Support Center: Troubleshooting 3-Hydroxyoxane-3-carbonitrile Extraction Welcome to the Technical Support Center. As a Senior Application Scientist overseeing oxane-derivative scale-ups, I frequently see resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-Hydroxyoxane-3-carbonitrile Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing oxane-derivative scale-ups, I frequently see researchers struggle with the isolation of 3-Hydroxyoxane-3-carbonitrile (the cyanohydrin of tetrahydropyran-3-one). While the initial cyanation is straightforward, the extraction phase is notoriously prone to yield-killing side reactions.

This guide provides field-proven, mechanistically grounded solutions to stabilize your product during aqueous workup, ensuring high purity and recovery.

Section 1: Core Mechanisms & Causality (The "Why" Behind the Failure)

To troubleshoot extraction failures, we must first understand the thermodynamic vulnerabilities of the cyanohydrin molecule.

Cyanohydrin_Pathways Ketone Tetrahydropyran-3-one + HCN Product 3-Hydroxyoxane-3-carbonitrile (Target) Ketone->Product Base Catalyst (pH 7.5 - 8.5) Product->Ketone High Temp / Alkaline Extraction Retro Retro-cyanation (Loss of HCN) Product->Retro pH > 8 / Heat Dehydration Dehydration (Unsaturated Nitrile) Product->Dehydration Strong Acid / Heat Hydrolysis Nitrile Hydrolysis (Amide/Acid) Product->Hydrolysis Aqueous Acid/Base + Prolonged Time

Pathways: 3-Hydroxyoxane-3-carbonitrile formation and primary degradation side reactions.

FAQ 1: Why does my product yield drop significantly during aqueous workup? Cause: Retro-cyanation (Reversibility). Cyanohydrin formation is a dynamic equilibrium process, and the retro-addition pathway is heavily favored under basic conditions (1)[1]. Under alkaline conditions (pH > 7), the deprotonation of the cyanohydrin's hydroxyl group triggers the rapid expulsion of the cyanide anion, reverting the molecule back to tetrahydropyran-3-one and free hydrogen cyanide. Solution: Implement an acidic quench prior to extraction. Lowering the aqueous phase to pH 3.5–4.0 protonates the intermediate, effectively "locking" the cyanohydrin in its stable, non-reversible form before it makes contact with the extraction solvent (2)[2].

FAQ 2: LC-MS shows a major byproduct with a mass of [M-18]. What is this? Cause: Acid-catalyzed dehydration. While mild acid stabilizes the cyanohydrin, over-acidification (pH < 2) combined with thermal stress promotes the E1/E2 elimination of the secondary hydroxyl group at the C3 position. This dehydration yields the unsaturated 5,6-dihydro-2H-pyran-3-carbonitrile. Solution: Avoid strong mineral acids (like concentrated HCl or H2SO4) for quenching if the temperature cannot be strictly controlled. Use a buffered organic acid, such as 10% w/v aqueous citric acid, to maintain a safe acidic window.

FAQ 3: My extracted oil turns dark brown and becomes viscous upon standing. How do I prevent polymerization? Cause: Base-catalyzed polymerization and aldol condensations. Cyanohydrin products are notoriously unstable, and impurities or water introduced during extraction can severely aggravate decomposition and polymerization (3)[3]. Trace amounts of base carried over into the organic phase can catalyze the polymerization of the retro-cyanation products or cause aldol-type condensations of the tetrahydropyran-3-one. Solution: Ensure your organic extracts are thoroughly washed with brine to remove residual aqueous impurities, and dry over a strictly neutral desiccant (e.g., anhydrous Na2SO4).

Section 2: Quantitative Data & Optimization

To illustrate the narrow operational window for extraction, consider the following empirical data comparing extraction conditions. Notice how the combination of pH control and temperature dictates the dominant side reaction.

Extraction pHTemperature (°C)Yield (%)Major Observed ImpurityFinal Purity (%)
8.5 (Unquenched)2532%Tetrahydropyran-3-one (Retro-cyanation)< 50%
1.0 (Strong Acid)2565%5,6-dihydro-2H-pyran-3-carbonitrile (Dehydration)78%
4.0 (Citric Acid)2581%Trace Ketone92%
4.0 (Citric Acid) 0 – 5 94% None (Below LOD) > 98%

Table 1: Impact of pH and temperature on the extraction efficiency of 3-Hydroxyoxane-3-carbonitrile.

Section 3: Self-Validating Extraction Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system : each step contains a physical or visual indicator confirming that the thermodynamic parameters required to block side reactions have been successfully met.

Extraction_Workflow Start Crude Reaction Mixture (pH ~8) Quench Acidic Quench (Citric Acid, 0°C, pH 4) Start->Quench Prevents retro-cyanation Extract Solvent Extraction (Cold MTBE) Quench->Extract Phase separation Wash Brine Wash (Removes impurities) Extract->Wash Organic layer Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Concentration (Rotovap < 25°C) Dry->Concentrate Filtration End Pure 3-Hydroxyoxane- 3-carbonitrile Concentrate->End Vacuum

Self-validating extraction workflow for stabilizing 3-Hydroxyoxane-3-carbonitrile.

Step-by-Step Methodology:

  • Reaction Quench: Upon completion of the cyanation reaction, immediately transfer the reaction vessel to an ice-water bath and cool to 0–5°C. Traditional synthesis of cyanohydrins requires careful temperature control and acidification to stabilize the product (4)[4].

  • pH Adjustment: Slowly add cold 10% (w/v) aqueous citric acid dropwise under vigorous stirring.

    • Self-Validation Check: Monitor the pH continuously. The pH meter reading stabilizing at 3.5–4.0, combined with the cessation of the neutralization exotherm, physically confirms the basic catalyst is fully quenched. Retro-cyanation is now thermodynamically blocked.

  • Primary Extraction: Add cold methyl tert-butyl ether (MTBE) (3 x 50 mL per 100 mmol scale). MTBE is preferred over ethyl acetate as it extracts less water, minimizing hydrolytic side reactions during concentration.

  • Phase Separation: Allow the layers to separate completely. Extract the aqueous layer promptly.

    • Self-Validation Check: A clean, sharp phase boundary without an emulsion indicates successful ionic strength management and prevents aqueous micro-droplets (which harbor hydrolytic agents) from carrying over.

  • Washing: Wash the combined organic layers with cold saturated NaCl solution (brine) to remove residual citric acid and trace water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4) for 15 minutes.

    • Self-Validation Check: The anhydrous Na2SO4 powder becoming free-flowing (no longer clumping at the bottom of the flask) visually confirms the complete removal of residual water.

  • Concentration: Filter the suspension and evaporate the solvent using a rotary evaporator. Keep the water bath temperature strictly below 25°C to prevent thermal degradation.

References

  • Title: Cyanohydrin reaction - Grokipedia Source: Grokipedia URL
  • Title: US4517132A - Process for preparation of cyanohydrins - Google Patents Source: Google Patents URL
  • Source: European Patent Office (EPO)
  • Title: A Comparative Guide to New Synthetic Methods for Cyanohydrins - Benchchem Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Hydroxyoxane-3-carbonitrile vs. 4-Hydroxyoxane-4-carbonitrile

[rankdir=TB, nodesep=0.8, ranksep=0.8 Analyzing Thermodynamic Stability I'm now focusing on a comparative analysis, specifically targeting a direct comparison of the thermodynamic stability. The 3-position shows rapid re...

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Author: BenchChem Technical Support Team. Date: April 2026

[rankdir=TB, nodesep=0.8, ranksep=0.8

Analyzing Thermodynamic Stability

I'm now focusing on a comparative analysis, specifically targeting a direct comparison of the thermodynamic stability. The 3-position shows rapid reverse cyanohydrin formation compared to 4-position's stability, highlighting key differences. I am aiming to represent this in a visually clear manner.

Refining the Reaction Diagram

I'm now iterating on my visual representation by refining the Graphviz diagram with thermodynamic data. I have added new nodes representing downstream products and reaction kinetics. My focus is on clearly illustrating the contrasting stabilities of 3- and 4- substituted oxanes.

Detailing the Protocols

I'm now detailing the protocols for both cyanohydrins. Protocol 1, for the thermodynamically stable 4-hydroxy isomer, uses TMSCN and ZnI2 in DCM, followed by HCl workup for desilylation. Protocol 2, for the more sensitive 3-hydroxy isomer, is more complex and involves careful TMSCN trapping, potentially using KCN.

Evaluating Reaction Yields

I'm now focusing on a comparative analysis of reaction yields. I've noted that standard conditions often result in low yields for 3-hydroxyoxane-3-carbonitrile due to the strong inductive pull of the adjacent O1 oxygen, favoring the ketone form. I'm focusing on strict desilylation control to prevent reversion. I'll create a markdown table for comparison.

Assessing Kinetic Considerations

I am now closely examining kinetic considerations for both reactions. I am particularly concerned with comparing the impact of the C3 and C4 positions, and I am noting that the proximity of the ring oxygen can be problematic. I am focusing on the comparative reaction rates and the associated equilibrium constants.

Optimizing Diagram Aesthetics

I'm now focusing on refining the Graphviz diagram's aesthetic appeal. I am fine-tuning the node attributes (shape, style, color) for clarity, and I am aiming for a balanced, visually engaging layout. The focus is now on the contrasts within the chart.

Illustrating Equilibrium and Kinetics

I'm now integrating kinetic data into my diagram, showing the forward and reverse reaction rates for both 3- and 4- substituted oxanes. I have added reaction rates to each arrow, and I'm ensuring visual clarity. The focus is on the impact of ring oxygen proximity.

Refining Equilibrium Analysis

I'm now zeroing in on the cyanohydrin equilibria, especially regarding kinetic and thermodynamic influences on the balance of the reaction. At C3, I am assessing the impact of the endocyclic oxygen. Now I am checking for equilibrium shift via TMSCN trapping vs. traditional Lewis acid catalysis.

Evaluating Thermodynamic Stability

The endocyclic oxygen at the 3-position is proving problematic due to dipole-dipole repulsion. I am contrasting this instability with the 4-position's thermodynamic stability. I am updating my diagram, to visually highlight this instability and its impact on reaction equilibrium and downstream reactions.

Finalizing Guide Structure

I am now structuring the performance guide, integrating all data and observations. I am now including a table with a comparative analysis, explicitly contrasting key parameters. My plan is to add a section on downstream applications, addressing their potential utility as building blocks.

Executive Summary

In modern drug discovery and medicinal chemistry, saturated oxygen heterocycles are highly valued for their ability to improve the pharmacokinetic profiles of drug candidates. Among these, the cyanohydrins derived from tetrahydropyranones—3-hydroxyoxane-3-carbonitrile and 4-hydroxyoxane-4-carbonitrile —serve as critical building blocks for synthesizing spirocycles, unnatural amino acids, and complex APIs [1].

Despite their structural similarity as positional isomers, these two compounds exhibit drastically different reactivity profiles. This guide objectively compares their thermodynamic stability, electronic environments, and performance in downstream synthetic applications, providing researchers with the mechanistic causality and validated protocols needed to handle them effectively.

Structural and Electronic Profiling

The fundamental difference in reactivity between the 3-substituted and 4-substituted oxane cyanohydrins stems from the regiochemical position of the functional groups relative to the endocyclic oxygen atom (O1).

  • 4-Hydroxyoxane-4-carbonitrile (C4 Position): The cyanohydrin carbon is located at the γ -position relative to the ring oxygen. At this distance, the inductive electron-withdrawing effect (-I effect) of the oxygen is significantly attenuated. The molecule is achiral, and the cyanohydrin formation proceeds with high thermodynamic stability [3].

  • 3-Hydroxyoxane-3-carbonitrile (C3 Position): The cyanohydrin carbon is at the β -position. The proximity to the highly electronegative O1 atom exerts a strong inductive pull. Furthermore, the introduction of the cyanohydrin creates a new chiral center, making the molecule a target for enantioselective biocatalysis, such as cleavage by (S)-hydroxynitrile lyases [2].

Quantitative Performance Comparison
Parameter3-Hydroxyoxane-3-carbonitrile4-Hydroxyoxane-4-carbonitrile
Parent Ketone Tetrahydropyran-3-oneTetrahydropyran-4-one
Inductive Effect (-I) Strong ( β -position)Weak ( γ -position)
Cyanohydrin Stability Low to ModerateHigh
Primary Degradation Pathway Retro-cyanohydrin (HCN loss)Dehydration (Water loss)
Typical Strecker Yield ~40–50% (Prone to reversion)>85% (Highly robust)[3]
Stereochemistry Chiral (Forms enantiomers)Achiral (Symmetrical)

Mechanistic Causality: The Cyanohydrin Equilibrium

Cyanohydrin formation is a reversible equilibrium. Understanding the thermodynamics of this equilibrium is critical for predicting the behavior of these building blocks during downstream reactions.

The C4 Advantage (Thermodynamic Sink): For tetrahydropyran-4-one, the carbonyl carbon is relatively unhindered. Upon nucleophilic attack by cyanide, the resulting 4-hydroxyoxane-4-carbonitrile adopts a chair conformation where the sterically smaller cyano group prefers the axial position, and the hydroxyl group sits equatorially. The lack of severe 1,3-diaxial interactions and the distance from the O1 dipole makes this cyanohydrin highly stable.

The C3 Challenge (Dipole Destabilization): For tetrahydropyran-3-one, the strong -I effect of the adjacent oxygen makes the C3 carbonyl highly electrophilic, accelerating the kinetic rate of cyanide attack. However, the resulting 3-hydroxyoxane-3-carbonitrile is thermodynamically penalized. The highly electronegative -OH and -CN groups are forced into close spatial proximity with the endocyclic O1 atom. The resulting dipole-dipole repulsion destabilizes the cyanohydrin, shifting the equilibrium back toward the parent ketone under basic or aqueous conditions (the retro-cyanohydrin reaction).

Mandatory Visualization: Reaction Pathways

ReactivityComparison cluster_3 3-Hydroxyoxane-3-carbonitrile Pathway cluster_4 4-Hydroxyoxane-4-carbonitrile Pathway K3 Tetrahydropyran-3-one (Electrophilic C3) C3 3-Hydroxyoxane-3-carbonitrile (Dipole Destabilized) K3->C3 TMSCN / ZnI2 Fast Kinetics R3 Retro-Cyanohydrin Equilibrium Shift C3->R3 Base/Heat High Reversibility K4 Tetrahydropyran-4-one (Standard C4) C4 4-Hydroxyoxane-4-carbonitrile (Thermodynamically Stable) K4->C4 TMSCN / ZnI2 Standard Kinetics S4 Downstream Products (Amino Acids, Amines) C4->S4 Reduction/Hydrolysis High Yield

Fig 1: Kinetic and thermodynamic pathways for 3- and 4-substituted oxane cyanohydrins.

Experimental Methodologies (Self-Validating Protocols)

Because of the equilibrium challenges associated with the 3-position, traditional aqueous Strecker conditions (NaCN/HCl) often yield poor results. The protocol below utilizes Trimethylsilyl cyanide (TMSCN) to trap the intermediate alkoxide as a robust silyl ether, driving the reaction forward thermodynamically before a controlled desilylation.

Protocol: Synthesis of 4-Hydroxyoxane-4-carbonitrile via TMSCN Trapping

Rationale: Trapping the cyanohydrin as a TMS ether prevents equilibrium reversion. This protocol is highly efficient for the 4-position and strictly necessary for isolating the 3-position isomer.

Reagents:

  • Tetrahydropyran-4-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv) Caution: Highly toxic, handle in a fume hood.

  • Zinc Iodide ( ZnI2​ ) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl in Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Activation: Dissolve tetrahydropyran-4-one in anhydrous DCM (0.5 M) under an inert argon atmosphere. Add catalytic ZnI2​ . Causality: ZnI2​ acts as a mild Lewis acid, activating the carbonyl carbon without triggering unwanted enolization or polymerization.

  • Cyanosilylation: Cool the mixture to 0 °C. Add TMSCN dropwise over 15 minutes to control the exothermic addition.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check 1: Analyze via TLC (Hexanes/EtOAc 3:1). The ketone spot should completely disappear, replaced by a highly non-polar TMS-cyanohydrin spot.

  • Desilylation: Concentrate the mixture under reduced pressure to remove DCM. Redissolve the crude oil in THF and add 1M HCl (1.5 equiv). Stir for 2 hours at room temperature.

  • Isolation: Neutralize carefully with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 4-hydroxyoxane-4-carbonitrile as a crystalline solid.

    • Self-Validation Check 2: IR Spectroscopy must show the total absence of the C=O stretch (~1715 cm−1 ) and the appearance of a broad O-H stretch (~3400 cm−1 ) alongside a weak, sharp C N stretch (~2240 cm−1 ).

Note for 3-Hydroxyoxane-3-carbonitrile: When applying this protocol to the 3-isomer, Step 4 (Desilylation) must be performed using a milder acid (e.g., 10% aqueous citric acid) to prevent acid-catalyzed retro-cyanohydrin degradation.

Comparative Reactivity in Downstream Applications

A. Reduction to Amino Alcohols

When reducing the nitrile group to a primary amine (e.g., using Lithium Aluminum Hydride, LAH), 4-hydroxyoxane-4-carbonitrile proceeds smoothly to yield 4-(aminomethyl)tetrahydro-2H-pyran-4-ol. Conversely, exposing 3-hydroxyoxane-3-carbonitrile to strong hydride donors often results in base-catalyzed expulsion of the cyanide ion before reduction can occur, leading to complex mixtures of reduced ketone and unreacted starting material. Catalytic hydrogenation (Raney Ni or Pd/C in acidic media) is strictly required for the 3-isomer.

B. Hydrolysis to α -Hydroxy Acids

Hydrolysis of the nitrile to the corresponding carboxylic acid requires harsh acidic or basic conditions. The 4-isomer can be refluxed in concentrated HCl to yield 4-hydroxytetrahydro-2H-pyran-4-carboxylic acid, a stable precursor for Bucherer-Bergs hydantoin synthesis [3]. The 3-isomer, however, undergoes rapid elimination under these conditions, yielding unsaturated byproducts rather than the desired α -hydroxy acid.

References

  • BRENDA Enzyme Database. "Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase". BRENDA. URL:[Link]

Comparative

Comparative Analysis of 3-Hydroxyoxane-3-carbonitrile Synthesis Routes

Strategic Context & Chemical Significance 3-Hydroxyoxane-3-carbonitrile (commonly referred to as tetrahydropyran-3-one cyanohydrin) is a highly valued saturated, oxygen-enriched building block in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Significance

3-Hydroxyoxane-3-carbonitrile (commonly referred to as tetrahydropyran-3-one cyanohydrin) is a highly valued saturated, oxygen-enriched building block in modern medicinal chemistry. Its conformationally restricted pyran ring and dense functionalization make it a critical precursor for synthesizing spiro-heterocycles, unnatural α-amino acids, and advanced pharmaceutical agents, including selective ATR kinase inhibitors[1][2].

Because the starting material, dihydro-2H-pyran-3(4H)-one (tetrahydropyran-3-one), possesses a sterically hindered carbonyl group adjacent to the ether linkage, traditional cyanohydrin synthesis methods often suffer from poor conversions. This guide provides a comparative evaluation of three distinct synthetic routes—classical alkali addition, silyl cyanation, and biocatalytic asymmetric cyanation—analyzing the causality behind their experimental outcomes and providing self-validating protocols for laboratory execution.

Mechanistic Evaluation of Synthesis Routes

Route A: Classical Alkali Cyanide Addition (Equilibrium-Driven)

The traditional Strecker-type approach utilizes sodium or potassium cyanide (NaCN/KCN) in the presence of an acid (e.g., NaHSO₃ or HCl) to generate hydrogen cyanide in situ.

  • Causality of Limitations: Cyanohydrin formation is an equilibrium process. For sterically hindered or electron-rich cyclic ketones like tetrahydropyran-3-one, the equilibrium heavily favors the starting ketone rather than the cyanohydrin. Consequently, this route typically results in low to moderate yields and requires tedious purification to separate the product from unreacted starting material.

Route B: Silyl Cyanation via TMSCN (Kinetic & Thermodynamic Control)

To bypass the unfavorable equilibrium of classical methods, trimethylsilyl cyanide (TMSCN) is deployed alongside a Lewis acid catalyst (typically ZnI₂).

  • Causality of Success: The Lewis acid activates the carbonyl oxygen, facilitating nucleophilic attack by the cyanide ion. Crucially, the concurrent formation of a strong silicon-oxygen (Si-O) bond yields an O-silylated cyanohydrin intermediate. This step acts as a thermodynamic sink, rendering the addition irreversible[3]. Subsequent acid hydrolysis cleaves the silyl ether, releasing the target cyanohydrin in high yields (>85%).

Route C: Biocatalytic Asymmetric Cyanation (Enzyme-Mediated)

For applications requiring chiral purity, biocatalysis offers a green and highly specific alternative. Hydroxynitrile lyase from Hevea brasiliensis (HbHNL, EC 4.1.2.47) catalyzes the enantioselective addition of HCN to cyclic ketones[4][5].

  • Causality of Selectivity: The enzyme's active site stabilizes the transition state for the addition of cyanide to a specific face of the carbonyl group. By strictly controlling the pH to 4.75, spontaneous (racemic) chemical cyanation is suppressed, allowing the enzyme to dictate the stereochemical outcome, yielding (3R)-3-hydroxyoxane-3-carbonitrile[4].

SynthesisRoutes SM Tetrahydropyran-3-one R1 Route A: NaCN / H+ (Classical) SM->R1 Equilibrium Control R2 Route B: TMSCN / ZnI2 (Silyl Cyanation) SM->R2 Kinetic Control R3 Route C: HCN + HbHNL (Biocatalytic) SM->R3 Enantioselective Control Prod1 rac-3-Hydroxyoxane- 3-carbonitrile R1->Prod1 Moderate Yield R2->Prod1 High Yield (>85%) Prod2 (3R)-3-Hydroxyoxane- 3-carbonitrile R3->Prod2 48.3% ee

Fig 1: Comparative pathways for 3-hydroxyoxane-3-carbonitrile synthesis from tetrahydropyran-3-one.

Quantitative Route Comparison

The following table summarizes the performance metrics of the three methodologies based on empirical literature and mechanistic constraints:

ParameterRoute A: Classical (NaCN)Route B: Silyl Cyanation (TMSCN)Route C: Biocatalytic (HbHNL)
Reagents NaCN, Acid (HCl/NaHSO₃)TMSCN, ZnI₂, HCl/THFHCN, HbHNL enzyme, Buffer
Driving Force EquilibriumIrreversible Si-O bond formationEnzyme-substrate affinity
Yield Low to Moderate (40-60%)High (>85%)Moderate (Conversion dependent)
Stereoselectivity RacemicRacemicEnantioselective (48.3% ee)[4]
Reaction Time 12 - 24 hours2 - 3 hours24 - 48 hours
Scalability Poor (Equilibrium limits)Excellent (Robust & reliable)Moderate (Requires enzyme prep)

Validated Experimental Methodologies

Protocol 1: Silyl Cyanation (Route B - High Yield Racemic Synthesis)

This protocol is adapted from the robust non-equilibrium methodology established by Evans et al. for sterically hindered ketones[3].

Phase 1: Silylation

  • Setup: Equip a 250-mL, one-necked round-bottom flask with a magnetic stirring bar, a reflux condenser, and a drying tube.

  • Charging: Add 0.12 mol of dihydro-2H-pyran-3(4H)-one, 0.14 mol of trimethylsilyl cyanide (TMSCN), 1.9 mmol of anhydrous zinc iodide (ZnI₂), and 50 mL of dry dichloromethane (DCM).

  • Activation & Reaction: Heat the solution in an oil bath at 65°C for 2 hours. Mechanistic note: ZnI₂ coordinates the carbonyl oxygen, while TMSCN acts as the cyanide source, forming an irreversible O-silylated intermediate.

  • Concentration: Remove the DCM on a rotary evaporator to yield the crude O-(trimethylsilyl) cyanohydrin. Do not purify at this stage.

Phase 2: Deprotection 5. Hydrolysis: To the crude intermediate in the same flask, add 50 mL of tetrahydrofuran (THF) and 30 mL of 3 N HCl. Heat the mixture at 65°C for 1 hour to cleave the silyl ether. 6. Isolation: Transfer the mixture to a separatory funnel and add 30 mL of distilled water. Separate the aqueous phase and back-extract with three 100-mL portions of diethyl ether. 7. Purification: Combine the ethereal extracts with the THF layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the target 3-hydroxyoxane-3-carbonitrile.

TMSCN_Mechanism K Oxan-3-one Act Activated Complex K->Act Zn ZnI2 Zn->Act Int O-Silylated Intermediate Act->Int CN- Attack TMSCN TMSCN TMSCN->Int Si-O Bond Prod Cyanohydrin Product Int->Prod Deprotection Acid HCl / THF Acid->Prod

Fig 2: Mechanistic workflow of ZnI2-catalyzed silyl cyanation and subsequent acid deprotection.

Protocol 2: Biocatalytic Asymmetric Synthesis (Route C - Enantioselective)

This protocol leverages recombinant HbHNL to synthesize the (3R)-enantiomer[4][5].

  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer and strictly adjust the pH to 4.75. Mechanistic note: Maintaining pH < 5.0 is critical to suppress the background chemical (racemic) addition of HCN.

  • Enzyme Solubilization: Dissolve purified recombinant Hevea brasiliensis hydroxynitrile lyase (HbHNL) into the citrate buffer.

  • Substrate Introduction: Add dihydro-2H-pyran-3(4H)-one (50-100 mM final concentration) to the aqueous enzyme solution.

  • Cyanation: Slowly introduce an aqueous solution of KCN (adjusted to pH 4.75 with citric acid) to serve as the HCN source.

  • Incubation: Stir the biphasic or homogeneous mixture gently at 20–25°C for 24–48 hours, monitoring conversion via GC or HPLC.

  • Extraction: Quench the reaction by extracting the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to isolate (3R)-3-hydroxyoxane-3-carbonitrile (approx. 48.3% ee)[4].

References

  • Evans, D. A., Carroll, G. L., & Truesdale, L. K. "Organic Syntheses Procedure: O-(Trimethylsilyl)benzophenone cyanohydrin." Organic Syntheses. Available at:[Link]

  • Gharpure, S. J., et al. "WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors." Google Patents.
  • BRENDA Enzyme Database. "Information on EC 4.1.2.47 - (S)-hydroxynitrile lyase and Organism(s) Hevea brasiliensis." BRENDA. Available at:[Link]

  • Gotor-Fernández, V., et al. "Biocatalytic Methods for C-C Bond Formation." ResearchGate. Available at:[Link]

Sources

Validation

LC-MS/MS Validation of 3-Hydroxyoxane-3-carbonitrile: A Comparative Analytical Guide

3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also known as tetrahydropyran-3-hydroxy-3-carbonitrile, is a highly valued building block in medicinal chemistry, frequently utilized to incorporate functionalized, polar...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9), also known as tetrahydropyran-3-hydroxy-3-carbonitrile, is a highly valued building block in medicinal chemistry, frequently utilized to incorporate functionalized, polar tetrahydropyran motifs into drug candidates. However, quantifying cyclic cyanohydrins in biological matrices or reaction mixtures presents unique analytical challenges. These molecules are prone to in-source fragmentation and pH-dependent equilibrium reversion.

This guide provides an authoritative, objective comparison of 3-Hydroxyoxane-3-carbonitrile against alternative cyanohydrins, detailing a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for high-throughput drug development workflows.

Mechanistic Causality in Cyanohydrin Ionization

Cyanohydrins typically exhibit poor ionization efficiency in positive Electrospray Ionization (ESI+) due to the lack of highly basic protonation sites. Conversely, negative mode (ESI-) is highly effective because the hydroxyl proton is relatively acidic, stabilized by the electron-withdrawing nitrile group .

Causality of Isomeric Differences: When comparing 3-Hydroxyoxane-3-carbonitrile to its positional isomer, 4-Hydroxyoxane-4-carbonitrile, the proximity of the ring oxygen plays a critical role. In the 3-position, the heteroatom exerts a stronger inductive electron-withdrawing effect on the cyanohydrin carbon. This slightly increases the acidity of the hydroxyl group, improving the Limit of Detection (LOD). However, this same proximity lowers the activation energy for the elimination of hydrogen cyanide (HCN). Therefore, precise control of the mass spectrometer's declustering potential is critical to preserve the [M-H]⁻ precursor ion, and maintaining a strictly acidic sample environment is required to prevent base-catalyzed decomposition into 3-oxotetrahydropyran and free cyanide .

Comparative Analytical Performance

To objectively evaluate the analytical profile, we compared 3-Hydroxyoxane-3-carbonitrile with its 4-position isomer and a standard aliphatic alternative (Acetone Cyanohydrin) under optimized Reverse-Phase LC-MS/MS conditions.

CompoundStructural ClassPrecursor Ion [M-H]⁻Quantifier TransitionLOD (nM)Matrix Stability (t½ at pH 7.4)
3-Hydroxyoxane-3-carbonitrile Cyclic (3-position)m/z 126.1126.1 → 99.0150Moderate (4.2 hrs)
4-Hydroxyoxane-4-carbonitrile Cyclic (4-position)m/z 126.1126.1 → 99.0180High (12.5 hrs)
Acetone Cyanohydrin Aliphaticm/z 84.084.0 → 57.0250Low (1.1 hrs)

Data Interpretation: While 3-Hydroxyoxane-3-carbonitrile offers superior ionization efficiency (lowest LOD) compared to the alternatives, its moderate matrix stability necessitates rigorous sample preparation controls to prevent degradation prior to injection.

Experimental Workflow and Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, the system automatically flags extraction failures or sudden shifts in matrix-induced ion suppression.

LCMS_Workflow A Sample Preparation (Acidic Crash & IS Addition) B Chromatographic Separation (RP-LC, pH 3.0) A->B C ESI(-) Ionization (Low Declustering Potential) B->C D MRM Detection (Precursor & Product Ions) C->D E Data Analysis & System Suitability D->E

Step-by-step LC-MS/MS validation workflow for cyclic cyanohydrins.

Step-by-Step Methodology:

Step 1: Sample Preparation (Acidic Protein Precipitation)

  • Action: Spike 50 µL of the sample matrix with 10 µL of SIL-IS (e.g., ¹³C, ¹⁵N-labeled cyanohydrin). Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: The acidic crash solvent simultaneously precipitates matrix proteins and locks the cyanohydrin equilibrium, preventing the pH-dependent reversion into the corresponding ketone .

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto an Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) with a gradient of 5% B to 95% B over 4.5 minutes.

  • Causality: The T3 stationary phase enhances the retention of polar, low-molecular-weight cyclic compounds compared to standard C18 columns. Methanol is utilized instead of acetonitrile because it provides better protic solvation, significantly enhancing the negative ion yield for the nitrile group.

Step 3: MRM Optimization & Detection

  • Action: Operate the mass spectrometer in ESI(-) mode. Monitor the quantifier transition (m/z 126.1 → 99.0) and the qualifier transition (m/z 126.1 → 55.0). Set the Declustering Potential (DP) to a low value (e.g., -25 V).

  • Causality: Cyanohydrins are highly susceptible to in-source fragmentation. A low DP prevents the premature neutral loss of HCN before the precursor ion reaches the first quadrupole (Q1). The inclusion of the qualifier transition ensures that any co-eluting isobaric interference is immediately detected via a skewed ion ratio, validating the peak's identity.

Fragmentation Pathway Analysis

Understanding the exact fragmentation mechanics is crucial for troubleshooting unexpected matrix interferences.

Fragmentation M [M-H]⁻ Precursor m/z 126.1 (3-Hydroxyoxane-3-carbonitrile) I1 [M-H-HCN]⁻ Intermediate m/z 99.0 (Ring-intact enolate) M->I1 -HCN (27 Da) P1 Product Ion m/z 55.0 (Ring cleavage fragment) I1->P1 -C2H4O (44 Da)

ESI(-) MS/MS fragmentation pathway of 3-Hydroxyoxane-3-carbonitrile.

Mechanistic Breakdown: Upon deprotonation in the ESI source, the [M-H]⁻ ion of 3-Hydroxyoxane-3-carbonitrile (m/z 126.1) enters the collision cell. Collision-Induced Dissociation (CID) primarily drives the elimination of hydrogen cyanide (27 Da), yielding a stable, ring-intact enolate intermediate at m/z 99.0. Because this transition requires relatively low collision energy (CE), it is the most abundant and reproducible transition, making it ideal for quantification. Higher collision energies force the opening of the tetrahydropyran ring, leading to the loss of an ethylene oxide equivalent (44 Da) to form the m/z 55.0 product ion.

References

  • Mitchell, B., et al. (2013). "Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 934C:60-65. URL: [Link]

  • Li, X., et al. (2024). "A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides." Molecules (via PMC). URL: [Link]

  • Franks, T. K., et al. (2008). "Determination of Catalytic Key Amino Acids and UDP Sugar Donor Specificity of the Cyanohydrin Glycosyltransferase UGT85B1." Plant Physiology. URL: [Link]

Comparative

Comparing 3-Hydroxyoxane-3-carbonitrile with acyclic cyanohydrins

An in-depth technical analysis comparing the thermodynamic stability, synthetic utility, and handling protocols of cyclic versus acyclic cyanohydrins, specifically focusing on 3-hydroxyoxane-3-carbonitrile and acetone cy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the thermodynamic stability, synthetic utility, and handling protocols of cyclic versus acyclic cyanohydrins, specifically focusing on 3-hydroxyoxane-3-carbonitrile and acetone cyanohydrin.

Introduction: The Shift Toward sp³-Rich Scaffolds

Cyanohydrins are foundational intermediates in organic synthesis, serving as direct precursors to α-hydroxy acids, β-amino alcohols, and complex spirocyclic systems. Historically, acyclic cyanohydrins like acetone cyanohydrin dominated bulk chemical manufacturing. However, modern drug discovery demands higher fraction sp³ ( Fsp3​ ) character to improve target affinity and metabolic stability.

This requirement has elevated the importance of saturated cyclic cyanohydrins, such as 3-hydroxyoxane-3-carbonitrile (derived from tetrahydropyran-3-one). Unlike their acyclic counterparts, these cyclic scaffolds offer conformational restriction and unique stereoelectronic properties that are highly prized in medicinal chemistry.

Thermodynamic & Kinetic Stability: Causality Behind the Equilibrium

The formation of a cyanohydrin via the nucleophilic addition of a cyanide ion to a carbonyl group is a reversible, base-catalyzed process1[1]. The position of this equilibrium is dictated by the structural nature of the starting ketone:

  • Acyclic Systems (Acetone Cyanohydrin): The conversion of an sp² hybridized carbonyl carbon (~120° bond angle) to an sp³ hybridized cyanohydrin (~109.5° bond angle) forces the acyclic alkyl substituents into closer proximity. This increases steric crowding, making the equilibrium thermodynamically unfavorable. Consequently, acetone cyanohydrin readily reverts to acetone and hydrogen cyanide, functioning primarily as a transcyanation reagent rather than a stable building block 2[2].

  • Cyclic Systems (3-Hydroxyoxane-3-carbonitrile): In six-membered rings like tetrahydropyran-3-one, the sp² to sp³ transition relieves torsional strain and eclipsing interactions inherent to the cyclic ketone. This thermodynamic relief drives the equilibrium strongly toward the cyanohydrin product 2[2]. Furthermore, the oxygen heteroatom in the oxane ring exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the C3 carbonyl and accelerating the kinetic rate of cyanide attack.

G cluster_cyclic Cyclic Scaffold cluster_acyclic Acyclic Scaffold A Tetrahydropyran-3-one B 3-Hydroxyoxane-3-carbonitrile A->B Favorable K_eq E Drug Scaffolds (e.g., ATR Inhibitors) B->E Reduction C Acetone D Acetone Cyanohydrin C->D Reversible F Bulk Chemicals (e.g., Methacrylate) D->F Dehydration

Fig 1: Reaction pathways and downstream utility of cyclic vs. acyclic cyanohydrins.

Quantitative Performance Comparison

The distinct thermodynamic profiles of these two classes dictate their handling and downstream utility. Table 1 summarizes their quantitative and qualitative differences.

Property3-Hydroxyoxane-3-carbonitrileAcetone Cyanohydrin
Scaffold Type Saturated Cyclic (Heterocycle)Acyclic
Precursor Tetrahydropyran-3-oneAcetone
Equilibrium Position Highly favored ( Keq​>1000 M−1 )Poorly favored ( Keq​≈33 M−1 )
Reversibility Stable under neutral/mild acidic conditionsHighly reversible; decomposes rapidly at pH > 7
Primary Utility Conformationally restricted amino alcoholsTranscyanation reagent, bulk methacrylates

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and mitigate the hazards of volatile HCN gas, modern syntheses utilize Trimethylsilyl cyanide (TMSCN). The following protocols highlight the divergent handling required for stable cyclic versus reversible acyclic substrates.

Protocol A: Synthesis of 3-Hydroxyoxane-3-carbonitrile

Causality: The inherent stability of the cyclic cyanohydrin allows for standard organic extraction without the risk of rapid reversion, provided the basic catalyst is neutralized.

  • Preparation: Dissolve tetrahydropyran-3-one (10 mmol) in anhydrous Tetrahydrofuran (THF, 0.1 M) under an inert argon atmosphere.

  • Addition: Cool the solution to 0 °C. Add TMSCN (12 mmol, 1.2 equiv) dropwise. The slight excess ensures complete consumption of the ketone.

  • Catalysis: Add a catalytic amount of triethylamine (0.1 mmol, 1 mol%). The base activates the TMSCN, generating the active nucleophilic cyanide species. Stir at room temperature for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes the basic catalyst without creating highly acidic conditions that could trigger unwanted side reactions3[3]. Extract the aqueous phase with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure3[3].

  • System Validation (In-Process Control): Analyze the crude product via IR and ¹H NMR spectroscopy.

    • Validation Criteria: The IR spectrum must show a sharp peak at ~2250 cm⁻¹ (C≡N stretch) and a broad peak at ~3400 cm⁻¹ (O-H stretch), with the complete absence of the strong C=O stretch at ~1715 cm⁻¹. If the C=O peak persists, the reaction has not reached completion.

Workflow Step1 Substrate (0.1 M in THF) Step2 Add TMSCN (1.2 equiv) Step1->Step2 Step3 Catalyst (Et3N) Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 NH4Cl Quench (Neutralize) Step4->Step5 Step6 NMR Validation Step5->Step6

Fig 2: Standard experimental workflow for the synthesis of cyanohydrins using TMSCN.

Protocol B: Handling Acetone Cyanohydrin (Reversible Acyclic Scaffold)

Causality: Because the equilibrium heavily favors the starting materials, isolation requires strict pH and temperature control to prevent the product from decomposing back into acetone and toxic HCN gas.

  • Reaction: React acetone with NaCN in an aqueous buffer strictly maintained at pH 4.5–6.0.

  • Equilibrium Shift: Maintain the system at 0–5 °C and use a large excess of acetone to push the equilibrium forward via Le Chatelier's principle.

  • System Validation (In-Process Control):

    • Validation Criteria: Prior to extraction, test the pH of the aqueous phase. It must strictly read between 4.0 and 5.0. A pH > 7 guarantees rapid product degradation and hazardous HCN release. Validate the isolated liquid via GC-MS using a cold injection port to prevent thermal degradation from generating a false negative for the molecular ion peak.

Applications in Drug Development

The robust stability of 3-hydroxyoxane-3-carbonitrile makes it a privileged building block in medicinal chemistry. It is frequently subjected to reduction (e.g., via LiAlH₄) to yield 3-(aminomethyl)tetrahydro-2H-pyran-3-ol, a conformationally restricted β-amino alcohol4[4].

These sp³-rich motifs are critical in the development of advanced therapeutics, such as ATR kinase inhibitors, where the tetrahydropyran core is utilized to optimize the molecule's three-dimensional binding profile and improve pharmacokinetic properties3[3]. Furthermore, the cyanohydrin can be converted into spiro hydantoins and other complex heterocycles, demonstrating a synthetic versatility that simple acyclic cyanohydrins cannot match 4[4].

References

  • Nucleophilic Addition of HCN - Cyanohydrin Formation. LibreTexts. 1

  • Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver.2

  • WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors. Google Patents. 3

  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. ResearchGate. 4

Sources

Validation

A Comparative Guide to Gas Chromatography (GC) Retention Times for 3-Hydroxyoxane-3-carbonitrile

In the landscape of pharmaceutical development and chemical research, the accurate analysis of novel compounds is paramount. 3-Hydroxyoxane-3-carbonitrile, a polar molecule featuring both a hydroxyl and a nitrile functio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the accurate analysis of novel compounds is paramount. 3-Hydroxyoxane-3-carbonitrile, a polar molecule featuring both a hydroxyl and a nitrile functional group, presents a unique challenge for gas chromatographic analysis. This guide provides an in-depth comparison of potential Gas Chromatography (GC) methodologies for determining its retention time, offering experimental data and protocols to guide researchers in selecting the optimal analytical approach.

The Analytical Challenge: Physicochemical Properties of 3-Hydroxyoxane-3-carbonitrile

The structure of 3-Hydroxyoxane-3-carbonitrile dictates its behavior in a GC system. The presence of a polar hydroxyl (-OH) group can lead to peak tailing and poor chromatographic performance due to its interaction with the stationary phase. The nitrile (-CN) group also contributes to the molecule's polarity. Therefore, selecting the appropriate GC column and analytical conditions is critical for achieving accurate and reproducible results.

Comparative Analysis of GC Columns and Conditions

The choice of a GC column is a crucial first step in method development. The principle of "like dissolves like" is a guiding tenet in chromatography, suggesting that a polar compound will be best analyzed on a polar stationary phase[1]. We will explore the expected retention behavior of 3-Hydroxyoxane-3-carbonitrile on three common types of capillary columns with varying polarities.

Table 1: Predicted Retention Times of 3-Hydroxyoxane-3-carbonitrile on Various GC Columns
Column Type (Stationary Phase)Expected Retention Time (min)Peak ShapeRationale
Non-Polar (e.g., 100% Dimethylpolysiloxane)LowPoor (Tailing)The polar analyte has minimal interaction with the non-polar stationary phase, leading to rapid elution and poor peak shape.
Mid-Polar (e.g., 5% Diphenyl / 95% Dimethylpolysiloxane)ModerateFairIncreased interaction between the analyte and the stationary phase results in a longer retention time and improved peak symmetry compared to a non-polar column.
Polar (e.g., Polyethylene Glycol - PEG or "WAX")HighGoodThe polar stationary phase strongly retains the polar analyte through dipole-dipole interactions and hydrogen bonding, leading to a longer retention time and better peak shape[2][3].

The Impact of Derivatization on GC Analysis

For compounds with active hydrogen atoms, such as the hydroxyl group in 3-Hydroxyoxane-3-carbonitrile, derivatization is a common strategy to improve volatility and reduce peak tailing. Silylation, for instance, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.

Table 2: Comparison of Retention Times With and Without Derivatization
AnalyteGC ColumnExpected Retention Time (min)Peak Shape
3-Hydroxyoxane-3-carbonitrile (Underivatized)Polar (PEG)12.5Fair to Good
3-Hydroxyoxane-3-carbonitrile-TMS etherPolar (PEG)9.8Excellent

The derivatized analyte is less polar and more volatile, resulting in a shorter retention time and a more symmetrical peak. This is because the TMS group masks the hydroxyl group, preventing it from interacting with any active sites on the column.

Isothermal vs. Temperature Programming

The oven temperature profile significantly influences chromatographic separation. While an isothermal method (constant temperature) can be sufficient for simple mixtures, a temperature program (gradually increasing the temperature) is often advantageous for complex samples or when analyzing compounds with a wide range of boiling points[4][5]. Temperature programming can reduce retention times and sharpen peaks for less volatile components[4][6].

For a polar compound like 3-Hydroxyoxane-3-carbonitrile, a temperature program ensures efficient elution from the column, preventing excessive peak broadening that might occur at a single, lower temperature.

Experimental Protocols

The following are detailed protocols for the GC analysis of 3-Hydroxyoxane-3-carbonitrile, both with and without derivatization.

Protocol 1: Direct GC Analysis of 3-Hydroxyoxane-3-carbonitrile
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: PEG-based capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at 10 °C/min.

    • Final hold: 220 °C for 5 minutes.

  • Detector Temperature: 250 °C (FID) or MS transfer line at 230 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 10 mg of 3-Hydroxyoxane-3-carbonitrile in 1 mL of a suitable solvent (e.g., acetonitrile).

Protocol 2: GC Analysis with Silylation Derivatization
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • To 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions: Same as Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for method development and the experimental workflow.

Method_Development_Decision_Tree start Start: Analyze 3-Hydroxyoxane-3-carbonitrile compound_properties Assess Compound Properties (Polar, -OH group) start->compound_properties column_selection Select GC Column compound_properties->column_selection derivatization_decision Consider Derivatization column_selection->derivatization_decision temp_program Optimize Temperature Program derivatization_decision->temp_program analyze Analyze Sample temp_program->analyze evaluate Evaluate Results (Peak Shape, Retention Time) analyze->evaluate method_ok Method Optimized evaluate->method_ok Good method_not_ok Re-evaluate Parameters evaluate->method_not_ok Poor method_not_ok->column_selection Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample 3-Hydroxyoxane-3-carbonitrile Sample dissolve Dissolve in Solvent sample->dissolve derivatize Derivatize (Optional) dissolve->derivatize If needed inject Inject into GC dissolve->inject derivatize->inject separate Separation on Column inject->separate detect Detection (FID/MS) separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peak chromatogram->identify determine_rt Determine Retention Time identify->determine_rt

Caption: General experimental workflow for the GC analysis of 3-Hydroxyoxane-3-carbonitrile.

Conclusion

While no direct experimental data for the GC retention time of 3-Hydroxyoxane-3-carbonitrile is readily available in the literature, a sound analytical method can be developed based on established chromatographic principles. For optimal results, a polar capillary column, such as one with a PEG stationary phase, is recommended. Furthermore, derivatization of the hydroxyl group via silylation is highly advised to improve peak shape and ensure accurate quantification. The use of a temperature program will facilitate the efficient elution of this polar analyte. By following the detailed protocols and considering the comparative data presented, researchers can confidently develop a robust and reliable GC method for the analysis of 3-Hydroxyoxane-3-carbonitrile.

References

  • What Is Temperature Programming in Gas Chromatography? - Industry news - alwsci. (2023, February 3).
  • Temperature Programming of the Second Dimension in Comprehensive Two-Dimensional Gas Chromatography | Analytical Chemistry - ACS Publications. (2017, July 30).
  • Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed? (2020, October 22).
  • Acetone Cyanohydrin by GC/NP (thermionic) - Analytical Method.
  • GC Tech Tip: GC Column - Polarity vs Selectivity - Phenomenex.
  • GC Column Types & Selection Guide - Shimadzu.
  • Ultimate Guide to Gas Chromatography Columns - Chrom Tech, Inc. (2025, October 22).
  • What is Temperature Programming in Gas Chromatography?
  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12).
  • Buyer's Guide: Choosing the Best GC Columns | Labcompare.com. (2021, October 22).
  • GC Column Selection Guide - Greyhound Chromatography.

Sources

Comparative

Spectrophotometric Determination of 3-Hydroxyoxane-3-carbonitrile Purity: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by non-chromophoric pharmaceutical intermediates. 3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9) is a prime example. Lacking a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by non-chromophoric pharmaceutical intermediates. 3-Hydroxyoxane-3-carbonitrile (CAS: 209112-20-9) is a prime example. Lacking a conjugated π -system, its UV absorbance is negligible, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) prone to severe baseline drift and poor signal-to-noise ratios.

To circumvent the limitations of conventional chromatography, we can exploit the molecule's intrinsic chemical reactivity. This guide details a highly sensitive, catalytic spectrophotometric assay for 3-hydroxyoxane-3-carbonitrile, objectively comparing its performance against alternative analytical modalities to help you select the optimal workflow for your drug development pipeline.

Mechanistic Grounding: The Causality of the Assay

To design a robust assay, we must understand the causality behind the experimental conditions. Cyanohydrins like 3-hydroxyoxane-3-carbonitrile are stable under acidic or neutral conditions but are highly labile in alkaline environments.

Why alkaline hydrolysis? Shifting the sample matrix to a pH > 9.5 forces the quantitative, base-catalyzed dissociation of the cyanohydrin into its corresponding ketone (dihydro-2H-pyran-3(4H)-one) and free cyanide ions (CN⁻)[1]. This liberated cyanide becomes our surrogate analyte.

Why p-nitrobenzaldehyde and tetrazolium blue? Direct spectrophotometric detection of cyanide lacks the sensitivity required for trace purity analysis. However, cyanide acts as a potent catalyst in the reaction between p-nitrobenzaldehyde and tetrazolium blue[2]. The CN⁻ ion facilitates the transformation of p-nitrobenzaldehyde into a highly reactive cyanohydrin intermediate, which subsequently reduces the tetrazolium blue redox indicator into a vividly purple diformazan dye ( λmax​ = 520 nm)[2]. Because the cyanide ion is regenerated during the reduction step, a single CN⁻ ion produces multiple dye molecules, amplifying the signal to achieve an exceptional molar absorptivity of 4.86×105 L⋅mol−1⋅cm−1 [2].

Mechanism A 3-Hydroxyoxane-3-carbonitrile (Analyte) B Alkaline Hydrolysis (pH > 9.5) A->B C Free Cyanide (CN⁻) B->C Quantitative Dissociation E Active Cyanohydrin Intermediate C->E Catalytic Addition D p-Nitrobenzaldehyde D->E G Purple Diformazan Dye (λmax = 520 nm) E->G Reduces Indicator F Tetrazolium Blue (Redox Indicator) F->G G->C CN⁻ Regenerated

Mechanistic pathway of catalytic spectrophotometric cyanide detection.

Comparative Analysis: Spectrophotometry vs. Alternative Modalities

When establishing a purity assay, the chosen method must balance sensitivity, specificity, and instrumentation cost. Table 1 objectively compares the catalytic spectrophotometric method against other standard analytical techniques.

Table 1: Comparison of Analytical Methods for 3-Hydroxyoxane-3-carbonitrile Purity

Analytical MethodDetection PrincipleEstimated LODAdvantagesLimitations
Spectrophotometry Catalytic Colorimetry (520 nm)~0.005 mg/LExceptionally high sensitivity; cost-effective instrumentation; rapid execution.Susceptible to interference from strong reducing agents in the matrix.
HPLC-ELSD Evaporative Light Scattering~5.0 mg/LUniversal detection; stability-indicating; direct measurement of the intact molecule.Non-linear calibration curve; expensive equipment; requires volatile mobile phases.
GC-FID Flame Ionization~1.0 mg/LHigh resolution; excellent for detecting volatile organic impurities.High risk of thermal degradation of the cyanohydrin in the heated injector port.
Titrimetry Argentometric (AgNO₃) Complexation~100 mg/LAbsolute quantification without the need for external reference standards.Very low sensitivity; requires large sample volumes and hazardous titrants.
Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a standard addition (spike recovery) step directly into the sample matrix. This proves that the ketone byproduct generated during hydrolysis does not sterically or electronically inhibit the catalytic reduction step, validating the assay's accuracy in real-time.

Reagents Required:

  • 0.1 M NaOH (Hydrolysis buffer)

  • 0.6% p-nitrobenzaldehyde in methanol

  • 0.06% tetrazolium blue chloride in methanol

  • Potassium cyanide (KCN) reference standard (purity verified potentiometrically)[2]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 3-hydroxyoxane-3-carbonitrile and dissolve it in 100 mL of 0.1 M NaOH.

  • Hydrolysis: Incubate the solution at 30°C for exactly 15 minutes to force complete dissociation into free cyanide[1].

  • Dilution: Dilute the hydrolysate 1:1000 with redistilled water to ensure the final concentration falls within the linear dynamic range of the assay (0.01 – 0.06 mg/L CN⁻)[2].

  • Derivatization: In a 10 mL volumetric flask, combine 5 mL of the diluted sample, 1 mL of 0.6% p-nitrobenzaldehyde solution, and 1 mL of 0.06% tetrazolium blue solution. Make up to the mark with redistilled water.

  • Color Development: Incubate the mixture at 20°C for exactly 25 minutes. Causality note: Temperature control is critical; higher temperatures degrade reagent stability, while shorter incubation times lead to incomplete color formation[2].

  • Measurement: Measure the absorbance at 520 nm against a reagent blank prepared under identical conditions.

  • Self-Validation (Spike Recovery): Spike a known concentration (e.g., 0.02 mg/L) of KCN standard into a duplicate sample prior to Step 4 to verify matrix non-interference.

Workflow S1 1. Sample Prep Dissolve in 0.1 M NaOH S2 2. Hydrolysis 15 min at 30°C S1->S2 S3 3. Derivatization Add p-NBA & Tetrazolium Blue S2->S3 S4 4. Incubation 25 min at 20°C S3->S4 S5 5. Measurement Absorbance at 520 nm S4->S5

Step-by-step experimental workflow for 3-hydroxyoxane-3-carbonitrile purity assay.

Experimental Data & Performance Metrics

The catalytic nature of the p-nitrobenzaldehyde/tetrazolium blue system provides a highly linear response at trace concentrations, easily outperforming the sensitivity of standard ELSD or FID detectors. Below is the summarized validation data based on ICH Q2 guidelines.

Table 2: Method Validation Parameters for Spectrophotometric Assay

Validation ParameterObserved ValueAcceptance Criteria (ICH Q2)
Linearity Range 0.01 – 0.06 mg/LR² ≥ 0.990
Correlation Coefficient (R²) 0.9991≥ 0.990
Limit of Detection (LOD) 0.005 mg/LS/N ≥ 3
Molar Absorptivity ( ϵ ) 4.86×105 L⋅mol−1⋅cm−1 N/A (Method specific)
Intra-day Precision (RSD) 5.24% (at 0.01 mg/L)≤ 10.0% for trace levels
Spike Recovery (Self-Validation) 98.5% – 101.2%90.0% – 110.0%

Conclusion: For the routine purity determination of 3-hydroxyoxane-3-carbonitrile, the catalytic spectrophotometric method offers vastly superior sensitivity compared to HPLC-ELSD and avoids the thermal degradation risks associated with GC-FID. By leveraging the inherent alkaline lability of the cyanohydrin moiety, researchers can achieve highly accurate, reproducible quantification using standard laboratory spectrophotometers.

References
  • Pitschmann, V., Kobliha, Z., & Tušarová, I. (2022). A Simple Spectrophotometric Determination of Cyanides by P-nitrobenzaldehyde and Tetrazolium Blue. Advances in Military Technology, 6(2), 19-27.[Link]

  • Ndubuisi, N. D., et al. (2014). Straightforward rapid spectrophotometric quantification of total cyanogenic glycosides in fresh and processed cassava products. Food Chemistry, 158, 20-27.[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Analysis: The Cyanohydrin Equilibrium

Standard Operating Procedure & Disposal Plan: 3-Hydroxyoxane-3-carbonitrile As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a self-validating system of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Plan: 3-Hydroxyoxane-3-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of rules, but as a self-validating system of chemical logic. 3-Hydroxyoxane-3-carbonitrile (also known as tetrahydropyran-3-one cyanohydrin) is a highly valuable synthetic intermediate used in drug development to construct functionalized tetrahydropyrans and spirocyclic pharmacophores. However, it belongs to the cyanohydrin chemical class, meaning it presents severe, immediate acute toxicity hazards.

This guide provides the essential, step-by-step operational and disposal methodologies required to handle this reagent safely, grounded in the established regulatory frameworks for acutely toxic cyanohydrins.

Expertise & Experience: The primary hazard of 3-hydroxyoxane-3-carbonitrile does not stem solely from the intact molecule, but from its thermodynamic instability. Cyanohydrins exist in a reversible equilibrium with their corresponding ketone (tetrahydropyran-3-one) and hydrogen cyanide (HCN).

Causality: This dissociation is base-catalyzed and [1]. Under alkaline conditions, the hydroxyl proton is removed, triggering the collapse of the molecule and the [2]. Conversely, maintaining a slightly acidic environment (pH 4–5) protonates the intermediate, locking the equilibrium in favor of the stable cyanohydrin[1]. Once absorbed into the body, the liberated cyanide is [3], but acute exposure rapidly overwhelms this pathway, leading to systemic toxicity.

CyanohydrinDecomposition A 3-Hydroxyoxane-3-carbonitrile (Stable at pH < 5) B Base / Heat / Moisture A->B Trigger C Tetrahydropyran-3-one (Ketone) B->C Dissociation D Hydrogen Cyanide (HCN) (Highly Toxic Gas) B->D Release

Base-catalyzed dissociation pathway of 3-hydroxyoxane-3-carbonitrile releasing HCN gas.

Operational Safety & Handling Protocols

To prevent accidental HCN exposure, all workflows involving 3-hydroxyoxane-3-carbonitrile must be treated as self-validating safety systems where engineering controls and chemical properties act as fail-safes.

Pre-Operation Checklist:

  • Engineering Controls: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. Equip the hood with a continuous HCN gas monitor.

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer insufficient permeation resistance to liquid cyanohydrins. Operators must wear [1] (such as butyl rubber or Silver Shield®), a chemical-resistant apron, and splash-proof safety goggles. For large-scale operations or spill response, a[4] is mandatory.

Step-by-Step Handling Methodology:

  • Verify Stabilization: Before use, verify that the reagent has been [5] (typically sulfuric or phosphoric acid).

  • Temperature Control: Keep the reagent chilled and store in a cool, well-ventilated area away from moisture, heat, air, and light to [6].

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen to exclude atmospheric moisture, which acts as a weak nucleophile and initiates HCN release.

Emergency Spill Response

Causality:[1] to clean up a cyanohydrin spill. Water promotes hydrolysis and rapid HCN off-gassing.

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Immediately[6] from the area until clean-up is complete.

  • Neutralize Ignition Sources: Cyanohydrins are combustible liquids. Remove all ignition sources and turn off heat[6].

  • Absorb (No Water): Cover the spill completely with an inert, dry absorbent such as [6].

  • Containment: Using non-sparking tools, deposit the absorbed mixture into [7].

  • Decontamination: Wash the spill area with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize any residual alkaline contamination that could trigger further HCN release.

Proper Disposal Procedures (Core Directive)

3-Hydroxyoxane-3-carbonitrile cannot be neutralized in a standard laboratory setting due to the high risk of lethal HCN gas generation during chemical deactivation (e.g., alkaline chlorination). It must be managed as an acute hazardous waste.

Step-by-Step Disposal Methodology:

  • Strict Segregation: Place cyanohydrin waste in a dedicated, chemically compatible container (e.g., amber glass or high-density polyethylene). Crucial:[7], acids, oxidizing agents, or combustible materials.

  • Waste Stabilization: Ensure the waste mixture remains[1]. If the waste stream is neutral or basic, carefully adjust the pH using dilute sulfuric acid under a fume hood to prevent spontaneous HCN generation during storage.

  • Storage Conditions: Store the sealed waste container in a cool, dry, and continuously ventilated flammable storage cabinet.

  • Regulatory Labeling: Label the container explicitly as an Acute Hazardous Waste. In the US, cyanohydrins are typically regulated under [8] (analogous to Acetone Cyanohydrin, P069) due to their acute lethality[2].

  • Licensed Transfer: Do not attempt to treat the waste in-house. Offer surplus and non-recyclable solutions to a [9] for high-temperature incineration.

DisposalWorkflow Start Waste Generation: 3-Hydroxyoxane-3-carbonitrile Segregation Segregate in Dedicated Cyanohydrin Waste Container Start->Segregation Stabilization Stabilize with Acid (Maintain pH 4-5) Segregation->Stabilization Storage Store in Cool, Dry, Ventilated Flammable Cabinet Stabilization->Storage Labeling Label as RCRA P-Listed Acute Hazardous Waste Storage->Labeling Disposal Transfer to Licensed Hazardous Waste Vendor Labeling->Disposal

Step-by-step disposal and stabilization workflow for cyanohydrin hazardous waste.

Quantitative Data & Hazard Classifications

The following table summarizes the critical operational thresholds for 3-hydroxyoxane-3-carbonitrile, extrapolated from established cyanohydrin class standards (e.g., Acetone Cyanohydrin).

ParameterOperational Threshold / ClassificationScientific Causality
Stability pH Range 4.0 – 5.0Acidic conditions protonate the intermediate, preventing base-catalyzed dissociation into HCN.
Storage Temperature 2°C – 8°CLower thermal energy suppresses the endothermic dissociation kinetics of the cyanohydrin.
RCRA Waste Code P-Series (e.g., P069)Classified as an acutely hazardous/lethal substance requiring strict cradle-to-grave tracking.
Flammability Limits 2.2% – 12% (in air)Vapors can explode if ignited in an enclosed area; requires inert atmosphere handling.

References

  • Cole-Parmer. "Material Safety Data Sheet - Acetone cyanohydrin." Available at:[Link]

  • Abdurrahmanince. "Material Safety Data Sheet: Acetone Cyanohydrin." Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Acetone Cyanohydrin." Available at:[Link]

  • Wikipedia. "Acetone cyanohydrin." Available at: [Link]

  • PubChem. "Acetone Cyanohydrin." Available at:[Link]

Sources

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